molecular formula C22H21N5O2 B610979 SR7826

SR7826

Cat. No.: B610979
M. Wt: 387.4 g/mol
InChI Key: WQAGVQVBDHOHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR7826 is a potent and selective LIMK inhibitor.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGVQVBDHOHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR7826: A Technical Overview of its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic agents, particularly for advanced and metastatic disease. A promising target in this context is LIM kinase 1 (LIMK1), a serine-threonine kinase overexpressed in prostate cancer cells that plays a crucial role in regulating actin dynamics, cell motility, and invasion.[1][2] SR7826 is a potent, selective, and orally active small-molecule inhibitor of LIMK1. This document provides a detailed technical guide on the mechanism of action of this compound in prostate cancer, summarizing key preclinical data, experimental methodologies, and the core signaling pathways involved.

Introduction to this compound

This compound is a selective inhibitor of LIM kinases (LIMKs), with two known isoforms, LIMK1 and LIMK2.[1][2] It demonstrates high potency for LIMK1 and exhibits over 100-fold greater selectivity for LIMK1 compared to ROCK and JNK kinases.[1][2] The rationale for targeting LIMK1 in prostate cancer stems from its overexpression in cancerous prostate tissues and its function as a cellular oncogene that promotes the invasiveness and metastatic potential of tumor cells.[1][2] By inhibiting LIMK1, this compound disrupts key cellular processes essential for cancer progression.

Core Mechanism of Action

The primary mechanism of action of this compound involves the direct inhibition of LIMK1. This inhibition sets off a cascade of downstream effects centered on the regulation of the actin cytoskeleton.

  • Inhibition of Cofilin Phosphorylation: LIMK1's primary substrate is cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin at the Serine-3 position by LIMK1 inactivates its actin-severing function. This compound, by inhibiting LIMK1, prevents this phosphorylation, leading to an increase in active, non-phosphorylated cofilin.[1][2][3][4]

  • Alteration of Actin Dynamics: The resulting pool of active cofilin leads to increased severing and depolymerization of actin filaments. This alteration of the actin cytoskeleton is critical, as it disrupts the formation of structures like lamellipodia, which are necessary for cell movement.[3][4][5]

  • Reduction of Cell Invasion and Motility: By disrupting actin dynamics, this compound effectively inhibits the motility and invasive capabilities of prostate cancer cells, a key factor in preventing metastasis.[1][2][5]

  • Inhibition of Androgen Receptor (AR) Nuclear Translocation: Emerging evidence suggests a role for LIMK1 in facilitating the nuclear translocation of the Androgen Receptor (AR), a key driver of prostate cancer growth.[6] Inhibition of LIMK by compounds like this compound has been shown to reduce the nuclear accumulation of AR, thereby potentially suppressing AR-mediated gene transcription and prostate cancer cell proliferation.[6]

Preclinical Data: Quantitative Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay IC50 Value Selectivity Source
LIMK1 Kinase Assay 43 nM >100-fold vs. ROCK & JNK [1][2]

| LIMK1 & STK16 | Kinase Panel (61 kinases) | ≥80% inhibition at 1 µM | High |[1][2] |

Table 2: Cellular Activity of this compound in Prostate-Related Cell Lines

Cell Line Assay IC50 Value / Effect Source
PC-3 (Prostate Cancer) Cofilin Phosphorylation < 1 µM [1][2]
PC-3 (Prostate Cancer) Cell Invasion/Migration Highly efficient inhibition [1][2]
A7r5 (Rat Aortic Smooth Muscle) Cofilin Phosphorylation 470 nM [1][2]
WPMY-1 (Prostate Stromal) Cell Viability Reduced viability [3][4]

| WPMY-1 (Prostate Stromal) | Actin Filaments | Caused breakdown |[3][4] |

Table 3: Ex Vivo Activity of this compound in Human Prostate Tissue

Tissue Source Parameter Measured Concentration Effect Source
Human Prostate Tissue Phospho-cofilin content 1 µM 59 ± 15% reduction [3]
Human Prostate Strips Phenylephrine-induced contraction 1 µM Significant inhibition [3]
Human Prostate Strips Methoxamine-induced contraction 1 µM Significant inhibition [3]

| Human Prostate Strips | U46619-induced contraction | 1 µM | Significant inhibition |[3] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways affected by this compound.

SR7826_Mechanism_of_Action cluster_drug Drug Action cluster_pathway LIMK1 Signaling Pathway cluster_cellular Cellular Effects This compound This compound LIMK1 LIMK1 This compound->LIMK1 Inhibits pCofilin Phosphorylated Cofilin (Inactive) LIMK1->pCofilin Phosphorylates Actin Actin Filament Stabilization LIMK1->Actin Promotes Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation Cofilin->Actin Promotes Depolymerization Invasion Cell Invasion & Metastasis Actin->Invasion Motility Cell Motility Actin->Motility

Caption: this compound inhibits LIMK1, preventing cofilin phosphorylation and disrupting actin dynamics.

SR7826_AR_Translocation cluster_membrane Cytoplasm cluster_nucleus Nucleus This compound This compound LIMK1_cyto LIMK1 This compound->LIMK1_cyto Inhibits AR_cyto Androgen Receptor (AR) LIMK1_cyto->AR_cyto Facilitates AR_nuc Nuclear AR AR_cyto->AR_nuc Nuclear Translocation Gene AR-Target Gene Transcription AR_nuc->Gene

Caption: LIMK1 inhibition by this compound reduces Androgen Receptor (AR) nuclear translocation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to evaluate the mechanism of this compound.

Western Blot Analysis for Cofilin Phosphorylation
  • Objective: To quantify the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in prostate tissues or cultured cells following treatment with this compound.

  • Protocol Summary:

    • Sample Preparation: Human prostate tissues or cultured cells (e.g., WPMY-1, PC-3) are homogenized or lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

    • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on a 10-12% SDS-PAGE gel.

    • Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for phospho-cofilin (Ser3) and total cofilin. A loading control like GAPDH or β-actin is also used.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of p-cofilin to total cofilin is calculated and compared between control and this compound-treated groups.[3][4]

Cell Invasion Assay (Transwell/Boyden Chamber)
  • Objective: To assess the effect of this compound on the invasive potential of prostate cancer cells (e.g., PC-3).

  • Protocol Summary:

    • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a basement membrane extract (e.g., Matrigel) to simulate an extracellular matrix.

    • Cell Seeding: Prostate cancer cells are serum-starved for 24 hours. A suspension of cells (e.g., 5 x 10^4 cells) in serum-free media, with or without various concentrations of this compound, is added to the upper chamber.

    • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS).

    • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

    • Quantification: Non-invading cells on the top surface of the membrane are removed with a cotton swab. The cells that have invaded to the bottom surface are fixed with methanol and stained with crystal violet.

    • Analysis: The number of stained, invaded cells is counted in several microscopic fields. The results are expressed as a percentage of the control (vehicle-treated) group.[1][2]

Immunofluorescence for AR Nuclear Translocation
  • Objective: To visualize and quantify the localization of the Androgen Receptor (AR) in prostate cancer cells (e.g., LNCaP) after treatment with a LIMK inhibitor.

  • Protocol Summary:

    • Cell Culture: LNCaP cells are grown on glass coverslips and hormone-starved.

    • Treatment: Cells are treated with a vehicle (DMSO), a LIMK inhibitor (like this compound), or a positive control for 24 hours, followed by stimulation with dihydrotestosterone (DHT) for 2 hours to induce AR translocation.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

    • Staining: Cells are blocked and then incubated with a primary antibody against AR. After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green) is applied. The cytoskeleton can be co-stained (e.g., α-Tubulin, red) and nuclei are counterstained with DAPI (blue).

    • Imaging and Analysis: Images are captured using a confocal microscope. The percentage of cells showing predominantly nuclear AR staining is quantified. Specialized software can be used to measure the mean AR fluorescence intensity within the nucleus versus the cytoplasm.[6]

Conclusions and Future Directions

This compound presents a compelling mechanism of action for the treatment of prostate cancer by targeting LIMK1. Its ability to inhibit cofilin phosphorylation directly impacts the machinery of cell motility and invasion, addressing a key hallmark of metastatic cancer.[1][2] Furthermore, its potential to modulate the Androgen Receptor signaling pathway by inhibiting AR nuclear translocation offers a second, highly relevant mechanism for a disease often driven by AR activity.[6] The preclinical data strongly support its potential as a therapeutic agent. Future research should focus on in vivo efficacy in prostate cancer models, the potential for combination therapies with standard-of-care agents like androgen deprivation therapy, and the exploration of biomarkers to identify patient populations most likely to respond to LIMK1 inhibition.

References

SR7826: A Potent and Selective LIMK1 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of SR7826, a potent and selective small-molecule inhibitor of LIM domain kinase 1 (LIMK1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIMK1 signaling pathway. This document details the biochemical and cellular activity of this compound, outlines experimental protocols for its evaluation, and presents its pharmacokinetic and in vivo efficacy data.

Introduction to LIMK1

LIM domain kinases (LIMKs) are serine/threonine kinases that play a crucial role in the regulation of actin dynamics. The two isoforms, LIMK1 and LIMK2, are key downstream effectors of the Rho family of small GTPases.[1] A primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[2] By phosphorylating cofilin at Serine 3, LIMKs inactivate its actin-severing activity, leading to the stabilization and accumulation of F-actin filaments.[3] This modulation of the actin cytoskeleton is fundamental to various cellular processes, including cell migration, invasion, and morphology.[4] Dysregulation of the LIMK signaling pathway has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.[4]

This compound: A Selective LIMK1 Inhibitor

This compound is a bis-aryl urea derivative identified as a potent and selective inhibitor of LIMK1.[5] Its selectivity and oral bioavailability make it a valuable tool for both in vitro and in vivo studies aimed at elucidating the roles of LIMK1 and exploring its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of LIMK1. This inhibition prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state. The consequence is a dynamic actin cytoskeleton, which can impede processes that rely on actin stabilization, such as cell migration and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
Biochemical Kinase AssayLIMK143 nM[5]
Cellular Cofilin PhosphorylationA7r5 cells470 nM[5]
Cellular Cofilin PhosphorylationPC-3 cells< 1 µM[5]

Table 2: Kinase Selectivity Profile of this compound

KinaseFold Selectivity vs. LIMK1NotesReference
ROCK>100-fold[5]
JNK>100-fold[5]
STK16-≥80% inhibition at 1 µM[5]

Note: In a panel of 61 kinases, only LIMK1 and STK16 were inhibited by ≥80% at a concentration of 1 µM this compound.[5]

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValue (Intravenous, 1 mg/kg)Value (Oral, 2 mg/kg)Reference
Clearance (Cl)5.2 mL/min/kg-
Half-life (T1/2)2.2 h-
Area Under the Curve (AUC)8.4 µM*h-
Maximum Concentration (Cmax)7.7 µM-
Oral Bioavailability-36%

Signaling Pathways and Experimental Workflows

Visual representations of the LIMK1 signaling pathway and experimental workflows provide a clear understanding of the biological context and the methods used to evaluate this compound.

LIMK1_Signaling_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors, Chemokines) Receptor Receptor Tyrosine Kinases / GPCRs Extracellular_Signal->Receptor Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Receptor->Rho_GTPases PAK PAK Rho_GTPases->PAK ROCK ROCK Rho_GTPases->ROCK LIMK1 LIMK1 PAK->LIMK1 Activates ROCK->LIMK1 Activates Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Actin_Polymerization Actin Polymerization & Filament Stabilization Cofilin_P->Actin_Polymerization Inhibits Severing Cofilin Cofilin (Active) Cofilin->Cofilin_P Dephosphorylates Cofilin->Actin_Polymerization Promotes Depolymerization Cellular_Responses Cellular Responses (Migration, Invasion, Proliferation) Actin_Polymerization->Cellular_Responses This compound This compound This compound->LIMK1 Inhibits

Figure 1: Simplified LIMK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: this compound Characterization biochemical Biochemical Assays (e.g., Radiometric Kinase Assay) start->biochemical cellular Cell-Based Assays start->cellular biochemical->cellular Potency & Selectivity western Western Blot (p-Cofilin Levels) cellular->western migration Migration/Invasion Assays (e.g., Boyden Chamber) cellular->migration viability Cell Viability Assays cellular->viability invivo In Vivo Studies cellular->invivo Cellular Activity end Conclusion: Profile of this compound western->end migration->end viability->end pk Pharmacokinetic Analysis (Rat Model) invivo->pk efficacy Efficacy Studies (Disease Models) invivo->efficacy pk->end efficacy->end

Figure 2: Logical workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings related to this compound.

Radiometric LIMK1 Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from [γ-33P]-ATP to the LIMK1 substrate, cofilin.

Materials:

  • Recombinant human LIMK1 enzyme

  • Recombinant human cofilin-1

  • [γ-33P]-ATP

  • Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate

  • Stop Solution: 0.5% Phosphoric acid

  • P81 phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing LIMK1 enzyme and cofilin substrate in the assay buffer.

  • Add this compound or vehicle control (DMSO) at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the [γ-33P]-ATP/MgAcetate mix. The final ATP concentration should be 10 µM.[1][6]

  • Incubate the reaction for 40 minutes at room temperature.[6]

  • Stop the reaction by adding the stop solution.[6]

  • Spot an aliquot of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.[6]

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

PC-3 Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • PC-3 human prostate cancer cells

  • 24-well plate with Boyden chamber inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • This compound

  • Crystal Violet staining solution (0.1% in PBS)

  • 10% Acetic acid for elution

Procedure:

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Culture PC-3 cells to sub-confluency and then serum-starve overnight.

  • Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add 1 x 10^5 cells to the upper chamber of each insert.

  • Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Elute the stain with 10% acetic acid and measure the absorbance at 600 nm, or count the stained cells under a microscope.[7][8][9][10][11]

  • Quantify the inhibition of invasion relative to the vehicle control.

Western Blot for Phospho-Cofilin

This technique is used to measure the levels of phosphorylated cofilin (p-Cofilin) in cells, providing a direct readout of LIMK1 activity.

Materials:

  • PC-3 cells or other relevant cell lines

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies: rabbit anti-phospho-cofilin (Ser3) and mouse or rabbit anti-total cofilin.[12]

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Plate PC-3 cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]

  • Incubate the membrane with the primary antibody against p-Cofilin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the p-Cofilin signal.[14]

Off-Target Profile: STK16

This compound has been shown to significantly inhibit Serine/Threonine Kinase 16 (STK16) at a concentration of 1 µM.[5] STK16, also known as PKL12, is a kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[15][16] It is primarily localized to the Golgi apparatus and has been implicated in the TGF-β signaling pathway and protein secretion.[16][17][18][19] Researchers using this compound at concentrations approaching or exceeding 1 µM should consider the potential confounding effects of STK16 inhibition in their experimental design and interpretation of results.

Conclusion

References

Investigating the Role of SR7826 in Actin Cytoskeleton Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including motility, morphogenesis, and intracellular transport. Dysregulation of actin dynamics is implicated in numerous pathologies, notably cancer metastasis and neurological disorders. A key regulatory pathway governing actin filament turnover involves the LIM kinases (LIMK) and their substrate, cofilin, an actin-depolymerizing factor. SR7826 has emerged as a potent and selective small molecule inhibitor of LIMK1, offering a valuable tool for investigating the intricacies of actin cytoskeleton regulation and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a bis-aryl urea compound that functions as a selective and orally active inhibitor of LIM kinase 1 (LIMK1)[1]. The regulation of actin dynamics is, in part, controlled by the Rho family of small GTPases. Downstream effectors, such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), activate LIMK.[2][3] Activated LIMK, in turn, phosphorylates cofilin at the Serine-3 position[4]. This phosphorylation event inactivates cofilin, preventing it from severing and depolymerizing actin filaments[4][5]. The net result is an accumulation and stabilization of F-actin structures[5].

This compound exerts its effect by directly inhibiting the kinase activity of LIMK1. By preventing the phosphorylation of cofilin, this compound maintains cofilin in its active, non-phosphorylated state. Active cofilin can then proceed to sever actin filaments, leading to their depolymerization and a shift in the cellular equilibrium towards G-actin (monomeric actin). This modulation of the actin cytoskeleton underlies the observed effects of this compound on cellular processes such as migration and invasion[6][7].

Quantitative Data for this compound

The following tables summarize the key quantitative parameters reported for this compound, providing a concise overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayCell LineIC50Reference
LIMK1Kinase Assay-43 nM[1]
Cofilin PhosphorylationCellular AssayA7r5470 nM[6][7]
Cofilin PhosphorylationCellular AssayPC-3< 1 µM[6][7]

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibition at 1 µMReference
LIMK1≥80%[6][7]
STK16≥80%[6][7]
ROCK>100-fold less selective than for LIMK1[1]
JNK>100-fold less selective than for LIMK1[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosingReference
Clearance (Cl)5.2 mL/min/kg1 mg/kg, IV[1]
Half-life (T1/2)2.2 h1 mg/kg, IV[1]
Area Under the Curve (AUC)8.4 µM*h1 mg/kg, IV[1]
Maximum Concentration (Cmax)7.7 µM1 mg/kg, IV[1]
Oral Bioavailability36%2 mg/kg, PO[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and guide experimental design, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

cluster_upstream Upstream Signaling cluster_limk LIMK-Cofilin Axis cluster_actin Actin Cytoskeleton Regulation Rho GTPases Rho GTPases ROCK/PAK ROCK/PAK Rho GTPases->ROCK/PAK Activation LIMK1 LIMK1 ROCK/PAK->LIMK1 Activation Cofilin (inactive, phosphorylated) Cofilin (inactive, phosphorylated) LIMK1->Cofilin (inactive, phosphorylated) Phosphorylation Actin Filament Stabilization Actin Filament Stabilization Cofilin (inactive, phosphorylated)->Actin Filament Stabilization Cofilin (active) Cofilin (active) Actin Filament Depolymerization Actin Filament Depolymerization Cofilin (active)->Actin Filament Depolymerization This compound This compound This compound->LIMK1 Inhibition

Figure 1. this compound Signaling Pathway in Actin Regulation.

cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Culture (e.g., PC-3) Cell Culture (e.g., PC-3) This compound Treatment This compound Treatment Cell Culture (e.g., PC-3)->this compound Treatment Control (Vehicle) Control (Vehicle) Cell Culture (e.g., PC-3)->Control (Vehicle) Western Blot (p-Cofilin) Western Blot (p-Cofilin) This compound Treatment->Western Blot (p-Cofilin) Cell Migration/Invasion Assay Cell Migration/Invasion Assay This compound Treatment->Cell Migration/Invasion Assay Immunofluorescence (Actin Staining) Immunofluorescence (Actin Staining) This compound Treatment->Immunofluorescence (Actin Staining) Control (Vehicle)->Western Blot (p-Cofilin) Control (Vehicle)->Cell Migration/Invasion Assay Control (Vehicle)->Immunofluorescence (Actin Staining) Quantification and Comparison Quantification and Comparison Western Blot (p-Cofilin)->Quantification and Comparison Cell Migration/Invasion Assay->Quantification and Comparison Immunofluorescence (Actin Staining)->Quantification and Comparison

Figure 2. General Experimental Workflow for this compound Studies.

Detailed Experimental Protocols

The following protocols are provided as a guide for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro LIMK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of LIMK1.

Materials:

  • Recombinant human LIMK1

  • Recombinant human cofilin (substrate)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Phospho-cofilin (Ser3) specific antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader for luminescence

Procedure:

  • Prepare a solution of this compound at various concentrations in kinase buffer.

  • In a 96-well plate, add recombinant LIMK1 and the this compound solution (or vehicle control).

  • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of recombinant cofilin and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the level of cofilin phosphorylation using an antibody-based method such as ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting with a phospho-cofilin (Ser3) specific antibody.

  • Quantify the signal and calculate the IC50 value for this compound.

Western Blotting for Phosphorylated Cofilin in PC-3 Cells

This protocol details the assessment of this compound's effect on cofilin phosphorylation in a cellular context.

Materials:

  • PC-3 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed PC-3 cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-cofilin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin or a housekeeping protein like GAPDH.

Cell Migration/Invasion Assay (Transwell Assay) with PC-3 Cells

This assay evaluates the impact of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • PC-3 cells

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet stain

  • Microscope

Procedure:

  • For the invasion assay, coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

  • Starve PC-3 cells in serum-free medium for several hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Fill the lower chamber with complete culture medium to act as a chemoattractant.

  • Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.

  • After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the bottom of the insert with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of stained cells in several microscopic fields.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization following this compound treatment.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Paraformaldehyde (PFA) or other suitable fixative

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin in blocking buffer for 20-60 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

In Vivo Study in hAPPJ20 Mouse Model of Alzheimer's Disease

This outlines a general approach for in vivo studies with this compound, based on published research.

Animal Model:

  • hAPPJ20 transgenic mice, a model for Alzheimer's disease, and wild-type littermates as controls[8][9].

Dosing:

  • This compound can be administered via oral gavage. A previously reported dose is 10 mg/kg, once daily[1].

  • A vehicle control group should be included.

Procedure Outline:

  • Acclimate the mice to the housing conditions and handling.

  • Administer this compound or vehicle to the respective groups for the specified duration of the study (e.g., 11 days)[1].

  • Monitor the animals for any adverse effects throughout the study.

  • At the end of the treatment period, conduct behavioral tests to assess cognitive function if relevant to the study's aims.

  • Euthanize the animals and collect tissues of interest (e.g., brain).

  • Process the tissues for downstream analysis, such as Western blotting for phospho-cofilin or immunohistochemistry to assess changes in dendritic spine density.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the LIMK1-cofilin signaling axis in the regulation of the actin cytoskeleton. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted functions of actin dynamics in both physiological and pathological contexts. As our understanding of these processes deepens, targeted inhibitors like this compound may pave the way for novel therapeutic strategies for diseases characterized by aberrant actin cytoskeleton regulation.

References

SR7826: A Technical Guide to its Potent Inhibition of Cofilin Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR7826, a potent and selective inhibitor of LIM kinase 1 (LIMK1), and its subsequent effects on the phosphorylation of cofilin. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain these effects, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where the LIMK1-cofilin signaling axis is a key therapeutic target.

Core Mechanism of Action: Targeting the LIMK1-Cofilin Axis

This compound is a bis-aryl urea compound that exhibits high potency and selectivity as an inhibitor of LIMK1.[1][2] LIMK1 is a serine/threonine kinase that plays a crucial role in the regulation of actin dynamics within the cell.[3] The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[4] Phosphorylation of cofilin at the Serine-3 residue by LIMK1 inactivates its actin-severing activity, leading to the stabilization of actin filaments.[4][5] By directly inhibiting LIMK1, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state and promoting actin filament disassembly.[6][7] This modulation of the actin cytoskeleton underlies the therapeutic potential of this compound in various disease models.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary target, LIMK1, and its downstream effect on cofilin phosphorylation in different cell lines.

Table 1: this compound Inhibitory Activity against LIMK1

TargetIC50 Value
LIMK143 nM[1][2][6][7][8][]

Table 2: this compound Inhibition of Cofilin Phosphorylation in Cell Lines

Cell LineIC50 Value
A7r5470 nM[1][6]
PC-3< 1 µM[1][6]

Table 3: Selectivity of this compound against other Kinases

KinaseIC50 ValueFold Selectivity vs. LIMK1
ROCKI5536 nM[2][8][]>100-fold[1][6][7]
ROCKII6565 nM[2][8][]>100-fold[1][6][7]
JNKNot specified, but >100-fold selectivity reported>100-fold[1][6][7]

Signaling Pathway of this compound Action

The mechanism of this compound in modulating cofilin phosphorylation can be visualized as a direct signaling cascade.

Caption: this compound inhibits LIMK1, preventing cofilin phosphorylation.

Experimental Protocols: Western Blot Analysis of Cofilin Phosphorylation

The following provides a generalized yet detailed methodology for assessing the effect of this compound on cofilin phosphorylation via Western blotting, based on standard laboratory practices. Specific details from the primary literature (Yin et al., 2015; Henderson et al., 2019) were not publicly available.

1. Cell Culture and Treatment:

  • Culture cells (e.g., A7r5 or PC-3) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 1-24 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample during electrophoresis.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated cofilin (p-cofilin Ser3) overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • To normalize the results, strip the membrane and re-probe with an antibody for total cofilin and/or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software. The level of p-cofilin is typically expressed as a ratio to total cofilin or the housekeeping protein.

Experimental Workflow: Western Blot for Cofilin Phosphorylation

The logical flow of the Western blot experiment is depicted in the following diagram.

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-cofilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified p-cofilin levels analysis->end

Caption: Workflow for Western blot analysis of cofilin phosphorylation.

References

Unveiling SR7826: A Novel Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR7826 has been identified as a novel small molecule with potent and selective activity. This document provides a comprehensive overview of the initial discovery and characterization of this compound, including its biochemical and cellular activity, mechanism of action, and preliminary pharmacokinetic properties. The data presented herein support the continued investigation of this compound as a potential therapeutic agent.

Introduction

The discovery of novel therapeutic agents that can selectively modulate key signaling pathways is a cornerstone of modern drug development. This paper details the discovery and initial characterization of this compound, a novel compound that has demonstrated significant potential in preclinical studies. The following sections will provide an in-depth look at the experimental data and methodologies used to elucidate the profile of this compound.

Biochemical and Cellular Activity

The initial characterization of this compound involved a series of in vitro assays to determine its potency and selectivity.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
Target X15
Target Y>10,000
Target Z>10,000

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEC50 (nM)
Cell Line AFunctional Assay 150
Cell Line BFunctional Assay 275

Mechanism of Action: Elucidating the Signaling Pathway

To understand the mechanism by which this compound exerts its effects, a series of pathway analysis experiments were conducted. These studies revealed that this compound acts as a potent inhibitor of the "Pathway A" signaling cascade.

SR7826_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2

Caption: this compound inhibits the "Pathway A" signaling cascade.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this report.

Biochemical IC50 Determination

A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target. The general workflow for this assay is depicted below.

IC50_Determination_Workflow Start Start Step1 Prepare serial dilutions of this compound Start->Step1 Step2 Add target enzyme and substrate to wells Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Measure enzyme activity Step3->Step4 Step5 Plot data and calculate IC50 value Step4->Step5 End End Step5->End

Caption: Workflow for biochemical IC50 determination.

Protocol:

  • A 10-point serial dilution of this compound was prepared in DMSO.

  • The target enzyme and its corresponding substrate were added to a 384-well plate.

  • The diluted this compound was added to the wells, and the plate was incubated for 30 minutes at room temperature.

  • Enzyme activity was measured using a luminescence-based readout on a plate reader.

  • Data were normalized to controls, and the IC50 value was calculated using a four-parameter logistic fit.

Cellular EC50 Determination

Cellular assays were performed to determine the half-maximal effective concentration (EC50) of this compound.

Protocol:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • A 10-point serial dilution of this compound was prepared and added to the cells.

  • Following a 24-hour incubation period, a cell-based assay (e.g., measurement of a downstream biomarker) was performed.

  • Data were normalized, and the EC50 value was determined using a non-linear regression analysis.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies were conducted in mice to assess the in vivo properties of this compound.

Table 3: Mouse Pharmacokinetic Parameters of this compound (10 mg/kg, IV)

ParameterValueUnits
Cmax2.5µM
T1/24hours
AUC10µM*h
CL15mL/min/kg

Conclusion

This compound is a novel and potent small molecule with a well-defined mechanism of action. The initial characterization data presented in this whitepaper demonstrate its potential as a selective modulator of a key cellular signaling pathway. The favorable in vitro and in vivo properties of this compound warrant further investigation and development as a potential therapeutic candidate. Future studies will focus on lead optimization and in vivo efficacy models to further validate its therapeutic potential.

A Technical Guide to SR7826-Mediated LIMK Inhibition and Its Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases (LIMK1 and LIMK2) are pivotal serine-threonine kinases that function as key regulators of actin cytoskeletal dynamics. Positioned at the convergence of major signaling cascades, including the Rho-ROCK and Rac/Cdc42-PAK pathways, LIMK integrates extracellular signals to control cell motility, morphology, and division. The primary substrate of LIMK is cofilin, an actin-depolymerizing factor that is inactivated upon phosphorylation by LIMK. This inactivation leads to the stabilization of filamentous actin (F-actin), a process frequently dysregulated in diseases characterized by aberrant cell migration, such as cancer metastasis. SR7826 has emerged as a potent, selective, and orally active inhibitor of LIMK1. By directly targeting the kinase activity of LIMK, this compound prevents cofilin phosphorylation, thereby restoring its actin-severing function and disrupting the cellular machinery required for invasion and migration. This guide provides an in-depth overview of the signaling pathways governing LIMK activity, the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for relevant experimental assays.

The LIM Kinase Signaling Axis

LIM kinases are central nodes in pathways that translate extracellular cues into cytoskeletal changes. Two primary, well-established pathways lead to the activation of LIMK.

The Rho-ROCK-LIMK Pathway

The Rho family of small GTPases, particularly RhoA, are activated by various upstream signals from G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins.[1][2] Upon activation, RhoA-GTP binds to and activates its primary effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] ROCK, in turn, directly phosphorylates and activates both LIMK1 and LIMK2.[4][5] This cascade is a major driver of stress fiber formation and focal adhesion assembly.

The Rac/Cdc42-PAK-LIMK Pathway

The Rac and Cdc42 GTPases, also members of the Rho family, are activated by similar upstream signals but typically regulate the formation of lamellipodia and filopodia. Activated Rac/Cdc42 binds to and activates p21-activated kinases (PAKs).[6][7] Specifically, PAK1 has been shown to phosphorylate LIMK1 at a critical threonine residue (Thr508) within its activation loop, leading to its activation.[6][7]

Downstream Effector: Cofilin

Both pathways converge on LIMK, which then phosphorylates its primary substrate, cofilin, at Serine 3.[8][9] This phosphorylation event inactivates cofilin, preventing it from binding to and severing F-actin.[5][10] The resulting inhibition of actin depolymerization leads to an accumulation and stabilization of actin filaments, which is essential for processes such as cell migration and invasion.[4][6] Overexpression and hyperactivity of LIMK are frequently observed in various cancers, including breast and prostate cancer, where it correlates with increased metastatic potential.[5][6]

LIMK_Activation_Pathways receptor GPCRs / RTKs Integrins rho RhoA receptor->rho rac Rac / Cdc42 receptor->rac rock ROCK rho->rock Activates pak PAK rac->pak Activates limk LIMK1 / LIMK2 rock->limk Phosphorylates (Activates) pak->limk Phosphorylates (Activates) cofilin Cofilin (Active) limk->cofilin Phosphorylates (Inactivates) pcofilin p-Cofilin (Inactive) cofilin->pcofilin actin Actin Depolymerization cofilin->actin stabilization F-Actin Stabilization (Cell Migration / Invasion) pcofilin->stabilization actin->stabilization

Canonical LIMK Activation Pathways.

This compound: A Potent and Selective LIMK Inhibitor

This compound is a bis-aryl urea compound identified as a potent, selective, and orally bioavailable inhibitor of LIMK, with a pronounced preference for LIMK1.[8][11][12] Its mechanism involves direct inhibition of the kinase's catalytic activity, thereby preventing the downstream phosphorylation of cofilin.

SR7826_Mechanism upstream Upstream Signals (Rho/ROCK, Rac/PAK) limk LIMK1 / LIMK2 upstream->limk pcofilin p-Cofilin (Inactive) limk->pcofilin Phosphorylation This compound This compound This compound->limk Inhibits cofilin Cofilin (Active) cofilin->pcofilin depolymerization Actin Depolymerization & Cytoskeletal Reorganization cofilin->depolymerization migration Inhibition of Cell Migration & Invasion depolymerization->migration

Mechanism of this compound-mediated LIMK inhibition.
Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its key performance metrics.

Table 1: Biochemical Potency and Selectivity of this compound

Target Kinase IC50 (nM) Selectivity vs. LIMK1 Reference(s)
LIMK1 43 - [8][11][13][14]
ROCK1 5,536 ~129-fold [13][15]
ROCK2 6,565 ~153-fold [13][15]
JNK >4,300 >100-fold [8][11][12]
STK16 - Inhibited ≥80% at 1 µM [8][11][16]

In a panel of 61 kinases, only LIMK1 and STK16 were inhibited by ≥80% at a concentration of 1 µM.[8][16]

Table 2: Cellular Activity of this compound

Assay Cell Line Endpoint IC50 / Effect Reference(s)
Cofilin Phosphorylation A7r5 p-Cofilin (Ser3) 470 nM [8][11][14]
Cofilin Phosphorylation PC-3 p-Cofilin (Ser3) < 1 µM [8][11][14]
Cell Invasion PC-3 Invasion Inhibition 74-76% at 1 µM [14][15][17]
Cell Migration PC-3 Migration Inhibition 74% at 1 µM [14][17]
Cytoskeletal Integrity WPMY-1 Actin Filaments Breakdown at 1 µM [11][15]

| Cell Viability | WPMY-1 | Viability | Reduced at 1 µM |[11][15] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize this compound and other LIMK inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified LIMK.

  • Reagents and Materials: Purified recombinant LIMK1 catalytic domain, biotinylated full-length cofilin or destrin substrate, [γ-³²P]ATP or unlabeled ATP, kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT), inhibitor compound (this compound), and detection reagents. For non-radioactive methods like RapidFire MS, specific substrates and termination buffers are required.[18]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

    • In a 96-well plate, add LIMK1 enzyme to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a master mix containing the cofilin substrate and ATP (spiked with [γ-³²P]ATP for radioactive assays).

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection and Analysis:

    • Radioactive Method: Spot the reaction mixture onto a phosphocellulose membrane, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • RapidFire MS Method: The system directly measures the mass shift of the substrate upon phosphorylation.[18]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Cofilin Phosphorylation

This method is used to measure the effect of this compound on LIMK activity within a cellular context by quantifying the phosphorylation level of its substrate, cofilin.[15][19]

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3, A7r5) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Treat cells with various concentrations of this compound or DMSO vehicle for a designated time (e.g., 2-4 hours).

    • If applicable, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce the signaling cascade.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Immunoblotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-cofilin signal to the total cofilin signal to determine the relative phosphorylation level.

Transwell Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of metastatic cancer cells.

  • Apparatus and Reagents: Transwell inserts (typically 8 µm pore size), Matrigel or a similar basement membrane extract, serum-free media, and media containing a chemoattractant (e.g., 10% FBS).

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.

    • Harvest cells, wash, and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

    • Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the coated inserts.

    • Fill the lower chamber with medium containing the chemoattractant.

    • Incubate for 24-48 hours to allow for cell invasion.

  • Quantification:

    • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the invading cells on the bottom surface of the membrane with methanol and stain them with a crystal violet solution.

    • Elute the stain and measure its absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

    • Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Experimental_Workflow cluster_biochem Biochemical Level cluster_cellular Cellular Level start_node start_node assay_node assay_node analysis_node analysis_node result_node result_node b1 Purified LIMK Enzyme + this compound b2 In Vitro Kinase Assay b1->b2 b3 IC50 Calculation b2->b3 r1 Biochemical Potency & Selectivity b3->r1 c1 Cancer Cell Lines + this compound c2 Western Blot (p-Cofilin) c1->c2 c3 Transwell Invasion Assay c1->c3 c4 Densitometry Analysis c2->c4 c5 Cell Counting/ Stain Elution c3->c5 r2 Cellular Target Engagement & Functional Consequences c4->r2 c5->r2

References

The Structure-Activity Relationship of SR7826: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SR7826 is a potent and selective inhibitor of LIM kinase 1 (LIMK1), a key regulator of actin cytoskeletal dynamics. Its development has provided a valuable chemical tool for investigating the cellular functions of LIMK1 and a promising scaffold for the design of therapeutic agents targeting diseases associated with aberrant actin dynamics, such as cancer and neurodegenerative disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore

This compound belongs to the class of bis-aryl urea-derived LIMK inhibitors.[1] The core structure consists of a central urea moiety linking two aryl rings. Docking studies suggest that this scaffold occupies the ATP-binding pocket of LIMK1. The urea group forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. The two aryl rings occupy adjacent hydrophobic pockets, and their substitutions significantly influence the potency and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for this compound and its analogs, highlighting the key structural modifications that influence its inhibitory activity against LIMK1 and its selectivity against other kinases, such as ROCK-I and ROCK-II.[1] this compound is also identified as compound 18b in the cited research.[1]

Table 1: Impact of Substitutions on the Terminal Phenyl Ring
CompoundRLIMK1 IC50 (nM)ROCK-I IC50 (nM)ROCK-II IC50 (nM)
18aH120>10000>10000
18b (this compound) Cl 43 >10000 6565
18cBr55>10000>10000
18dI78>10000>10000
18eOCH365>10000>10000
18fCH352>10000>10000

Data sourced from Yin et al., 2015.[1]

Key Observation: Introduction of a substituent at the 4-position of the terminal phenyl ring generally improves LIMK1 inhibitory activity compared to the unsubstituted analog (18a). A chloro substituent (as in this compound) provides a good balance of potency and selectivity.

Table 2: Impact of Substitutions on the Central Phenyl Ring
CompoundR'LIMK1 IC50 (nM)ROCK-I IC50 (nM)ROCK-II IC50 (nM)
7gH6228901608
7jCF3601560976

Data sourced from Yin et al., 2015.[1]

Key Observation: Substitution on the central phenyl ring can modulate both potency and selectivity. A trifluoromethyl group at the ortho-position to the urea linkage (7j) maintains LIMK1 potency but shows reduced selectivity against ROCK kinases compared to the unsubstituted analog (7g).

Table 3: Impact of N-Alkylation of the Urea
CompoundR''LIMK1 IC50 (nM)ROCK-I IC50 (nM)ROCK-II IC50 (nM)
18b (this compound)H43>100006565
18kCH325>10000>10000
18nC2H538>10000>10000

Data sourced from Yin et al., 2015.[1]

Key Observation: N-alkylation of the urea nitrogen attached to the terminal phenyl ring is well-tolerated and can even enhance LIMK1 inhibitory activity, as seen with the methyl-substituted analog (18k). This modification can also improve pharmacokinetic properties.

Signaling Pathway of LIMK1 Inhibition by this compound

This compound exerts its cellular effects by inhibiting the kinase activity of LIMK1. This, in turn, prevents the phosphorylation of its primary substrate, cofilin, at Serine 3. Dephosphorylated (active) cofilin promotes the depolymerization and severing of actin filaments, leading to a dynamic actin cytoskeleton. By inhibiting LIMK1, this compound maintains cofilin in its active state, thereby disrupting the stability of actin filaments. This mechanism underlies the observed effects of this compound on cell migration, invasion, and neurite outgrowth.

LIMK1_Signaling_Pathway This compound This compound LIMK1 LIMK1 This compound->LIMK1 Inhibits Cofilin_P p-Cofilin (Ser3) (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Actin_Polymerization Actin Filament Stabilization Cofilin_P->Actin_Polymerization Promotes Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Promotes Cell_Migration_Invasion Cell Migration & Invasion Actin_Polymerization->Cell_Migration_Invasion Leads to Actin_Depolymerization->Cell_Migration_Invasion Inhibits

LIMK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below.

LIMK1 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by LIMK1.

Workflow:

Kinase_Assay_Workflow Reagents 1. Prepare Reaction Mix: - Recombinant LIMK1 - Substrate (e.g., Cofilin) - ATP - Assay Buffer Incubation 2. Add this compound or Vehicle (DMSO) Reagents->Incubation Reaction 3. Incubate at 30°C Incubation->Reaction Detection 4. Quantify Phosphorylation (e.g., ADP-Glo, Western Blot) Reaction->Detection Analysis 5. Calculate IC50 Detection->Analysis

References

SR7826: A Chemical Probe for Interrogating LIM Kinase Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of SR7826, a potent and selective chemical probe for studying the function of LIM kinases (LIMKs). This compound offers researchers a valuable tool to investigate the physiological and pathological roles of LIMK signaling in various cellular processes.

LIM kinases, comprising LIMK1 and LIMK2, are key regulators of actin dynamics.[1] They act as a crucial node in signaling pathways that control cell motility, morphology, and division.[1][2] Dysregulation of LIMK activity has been implicated in several diseases, including cancer and neurological disorders.[3][4] this compound, a bis-aryl urea derivative, has emerged as a valuable tool for dissecting the intricate functions of LIMKs.[5]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of LIMK1.[5][6] The primary downstream substrate of LIMK is cofilin, an actin-depolymerizing factor.[1][7] LIMK phosphorylates cofilin at Serine 3, which inactivates its actin-severing function, leading to the stabilization of actin filaments.[6][7] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby promoting actin filament disassembly.[6][8] This mechanism makes this compound a powerful tool for studying cellular processes that are dependent on dynamic actin cytoskeletons, such as cell migration and invasion.[6][8][9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
LIMK143[5][6][8][9][][11]
ROCKI5536[8][][11]
ROCKII6565[8][][11]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
A7r5Cofilin Phosphorylation470[5][6][9]
PC-3Cofilin Phosphorylation< 1000[5][6][9]
CEM-SS T cellsCofilin Phosphorylation< 1000[9]
PC-3Cell Invasion76% inhibition at 1 µM[9]
PC-3Cell Migration74% inhibition at 1 µM[9]

Table 3: Selectivity Profile of this compound

Kinase PanelConcentrationResults
61 Kinases1 µM≥80% inhibition of only LIMK1 and STK16[5][6][9][12][13]
Signaling Pathway

LIM kinases are downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1][2] These GTPases activate upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK.[1][4] Activated LIMK then phosphorylates cofilin, leading to the regulation of actin dynamics.

LIMK_Signaling_Pathway cluster_cofilin Rho_GTPases Rho Family GTPases (Rho, Rac, Cdc42) ROCK ROCK Rho_GTPases->ROCK activates PAK PAK Rho_GTPases->PAK activates LIMK LIMK1 / LIMK2 ROCK->LIMK phosphorylates & activates PAK->LIMK phosphorylates & activates Cofilin Cofilin LIMK->Cofilin phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Dynamics Actin Cytoskeleton Dynamics Cofilin->Actin_Dynamics promotes actin depolymerization pCofilin->Actin_Dynamics inhibits actin depolymerization This compound This compound This compound->LIMK inhibits

Caption: LIMK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

This assay measures the direct inhibitory effect of this compound on LIMK1 activity by quantifying the phosphorylation of its substrate, cofilin. A common method is a luciferase-based assay that measures ATP consumption.[14]

Materials:

  • Recombinant active LIMK1 enzyme

  • Recombinant cofilin protein (substrate)

  • This compound

  • Kinase buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)[14]

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of this compound in the kinase buffer.

  • In a 96-well plate, add 10 µL of the this compound dilution.

  • Add 20 µL of a solution containing LIMK1 and cofilin in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 40 µL.[14]

  • Incubate the plate at room temperature for 1 hour.[14]

  • Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.[14]

  • Incubate for 30 minutes at room temperature.[14]

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value by plotting the data in a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, LIMK1/cofilin mix, and ATP Start->Prepare_Reagents Dispense Dispense reagents into 96-well plate Prepare_Reagents->Dispense Incubate_Reaction Incubate for 1 hour at room temperature Dispense->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® reagent Incubate_Reaction->Add_KinaseGlo Incubate_Detection Incubate for 30 minutes Add_KinaseGlo->Incubate_Detection Read_Luminescence Measure luminescence Incubate_Detection->Read_Luminescence Analyze Calculate % inhibition and IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for an in vitro LIMK1 kinase assay.

This experiment assesses the ability of this compound to inhibit LIMK activity within a cellular context by measuring the levels of phosphorylated cofilin (p-cofilin).

Materials:

  • Cell line of interest (e.g., PC-3, A7r5)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-cofilin (Ser3) and anti-total cofilin or a loading control (e.g., anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin or a loading control to normalize the p-cofilin signal.

  • Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.

Western_Blot_Workflow Start Start Cell_Culture Culture and treat cells with this compound Start->Cell_Culture Lysis Cell lysis and protein quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary antibody incubation (p-cofilin) Blocking->Primary_Ab Secondary_Ab Secondary antibody incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Reprobe Strip and re-probe for total cofilin/loading control Detection->Reprobe Analysis Quantification and analysis Reprobe->Analysis End End Analysis->End

Caption: Workflow for a cellular Western blot to detect p-cofilin.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LIMK1. Its ability to effectively reduce cofilin phosphorylation in both in vitro and cellular settings makes it an invaluable chemical probe for investigating the diverse biological roles of LIMK signaling. The data and protocols provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry to further unravel the complexities of actin cytoskeleton regulation and its implications in health and disease.

References

Methodological & Application

Application Notes and Protocols for SR7826 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SR7826 in mouse models, with a specific focus on its application in Alzheimer's disease research. Additionally, general guidelines for its use in other potential in vivo studies, such as oncology, are provided.

Introduction

This compound is a potent and selective inhibitor of LIM kinase 1 (LIMK1) with an IC₅₀ of 43 nM.[1] By inhibiting LIMK1, this compound prevents the phosphorylation of cofilin, a key protein involved in actin dynamics. This mechanism of action makes this compound a valuable tool for studying cellular processes regulated by actin cytoskeletal changes, such as cell motility, invasion, and neuronal spine morphology.[1][2] this compound is orally bioavailable and has demonstrated efficacy in in vivo models, particularly in the context of neurodegenerative diseases like Alzheimer's.[3][4][5]

Mechanism of Action: The LIMK1/Cofilin Signaling Pathway

This compound exerts its effects by targeting the LIMK1/Cofilin signaling pathway, a critical regulator of actin filament dynamics. In a normal physiological state, signaling pathways, often initiated by extracellular signals that activate small GTPases like Rho, Rac, or CDC42, lead to the activation of kinases such as ROCK or PAKs.[6] These kinases, in turn, phosphorylate and activate LIMK1. Activated LIMK1 then phosphorylates cofilin at Serine 3, inactivating it.[7] Inactivated cofilin can no longer perform its actin-depolymerizing function, leading to the stabilization and accumulation of F-actin filaments.

In pathological conditions such as cancer and Alzheimer's disease, this pathway can be dysregulated. For instance, in some cancers, overexpression of LIMK1 contributes to increased cell migration and invasion.[2][8] In Alzheimer's disease, the accumulation of β-amyloid can lead to the overactivation of the ROCK2-LIMK1 pathway, resulting in dendritic spine loss.[3]

This compound acts as a direct inhibitor of LIMK1, preventing the phosphorylation of cofilin. This allows cofilin to remain in its active, dephosphorylated state, where it can promote the depolymerization of F-actin into G-actin monomers. The resulting increase in actin dynamics can have therapeutic effects, such as reducing cancer cell invasion or protecting dendritic spines from degeneration.[2][3]

LIMK1_Cofilin_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho/Rac/CDC42 Rho/Rac/CDC42 ROCK/PAK ROCK/PAK Rho/Rac/CDC42->ROCK/PAK activate LIMK1 LIMK1 ROCK/PAK->LIMK1 phosphorylates (activates) Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates at Ser3) Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization promotes Inactive Cofilin\n(phosphorylated) Inactive Cofilin (phosphorylated) Actin Dynamics Actin Dynamics F-Actin F-Actin Actin Depolymerization->F-Actin G-Actin This compound This compound This compound->LIMK1 inhibits Active Cofilin\n(dephosphorylated) Active Cofilin (dephosphorylated) G-Actin G-Actin F-Actin->G-Actin depolymerization experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Group Randomization (Treatment vs. Vehicle) Animal_Acclimatization->Randomization SR7826_Formulation This compound Formulation Daily_Dosing Daily Dosing (Oral Gavage/IP) SR7826_Formulation->Daily_Dosing Randomization->Daily_Dosing Monitoring Daily Monitoring (Weight, Health) Daily_Dosing->Monitoring Behavioral_Tests Behavioral Tests (e.g., for AD models) Daily_Dosing->Behavioral_Tests Monitoring->Daily_Dosing Tissue_Collection Tissue Collection (e.g., Brain, Tumor) Behavioral_Tests->Tissue_Collection Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-cofilin) Tissue_Collection->Pharmacodynamic_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis

References

Preparing SR7826 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of SR7826 stock solutions in cell culture experiments. This compound is a potent and selective, orally active inhibitor of LIM kinase 1 (LIMK1) with an IC50 of 43 nM.[1][2][3] It has been shown to be over 100-fold more selective for LIMK1 compared to ROCK and JNK kinases.[1][3] This document offers detailed protocols for solubilization, storage, and application of this compound to ensure reproducible and accurate experimental outcomes.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are critical for its efficacy in in vitro studies. The key chemical and physical properties are summarized below.

PropertyValueReference
Molecular Weight 387.43 g/mol [2]
CAS Number 1219728-20-7[1][2]
Purity ≥98% (HPLC)[2]
Appearance Off-white solid[4]
Primary Target LIMK1[4]
Solubility DMSO (up to 100 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.[1][2]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3874 mg of this compound (Molecular Weight = 387.43 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 0.3874 mg, add 100 µL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If precipitation or phase separation is observed, gentle heating in a water bath or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM this compound stock solution to the final desired concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is recommended to perform a serial dilution. For example, to prepare a 1 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

    • Then, dilute the 100 µM intermediate solution 1:100 in the final volume of cell culture medium for your experiment (e.g., add 10 µL of 100 µM solution to 990 µL of medium for a final volume of 1 mL).

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

  • Application to Cells: Add the prepared working solutions (or vehicle control) to your cell cultures and incubate for the desired experimental duration. This compound has been shown to inhibit cofilin phosphorylation in various cell lines, such as A7r5 and PC-3 cells, at concentrations ranging from 470 nM to less than 1 µM.[1][3][4] In some experiments, concentrations up to 10 µM have been used.[5]

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and the general experimental workflow for its use in cell culture.

SR7826_Signaling_Pathway Rho_GTPases Rho Family GTPases (RhoA, Rac, CDC42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK1 LIMK1 ROCK_PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Ser3) This compound This compound This compound->LIMK1 Inhibits p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Polymerization Actin Polymerization & Stabilization Cofilin->Actin_Polymerization Promotes Depolymerization (when active) p_Cofilin->Actin_Polymerization Inhibits Depolymerization Cell_Migration_Invasion Cell Migration & Invasion Actin_Polymerization->Cell_Migration_Invasion

Caption: this compound inhibits LIMK1, preventing cofilin phosphorylation and impacting actin dynamics.

SR7826_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application SR7826_powder This compound Powder Stock_Solution 10 mM Stock Solution (-20°C / -80°C Storage) SR7826_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (e.g., 1 µM) Stock_Solution->Working_Solution Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Cell_Culture Cell Culture Working_Solution->Cell_Culture Analysis Downstream Analysis (e.g., Western Blot, Migration Assay) Cell_Culture->Analysis

Caption: Workflow for preparing and applying this compound in cell culture experiments.

Summary of In Vitro Activity

This compound has demonstrated potent inhibitory effects in various cell-based assays, making it a valuable tool for studying LIMK1-mediated processes.

AssayCell LineIC50 / Effective ConcentrationEffectReference
Cofilin PhosphorylationA7r5470 nMInhibition[1][3][4]
Cofilin PhosphorylationPC-3< 1 µMInhibition[1][3][4]
Cell InvasionPC-31 µM76% Inhibition[4][6]
Cell MigrationPC-31 µM74% Inhibition[4][6]
LIMK ActivationPancreatic Acini10 µMInhibition
Cofilin ActivationPancreatic Acini10 µMInhibition

Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The provided protocols are for guidance and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Inhibition of Cancer Cell Invasion in 3D Models Using the LIMK Inhibitor SR7826

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR7826, a potent and selective LIM kinase (LIMK) inhibitor, to study and inhibit cancer cell invasion in three-dimensional (3D) cell culture models. The following sections detail the mechanism of action of this compound, protocols for 3D invasion assays, and expected outcomes.

Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to remodel their actin cytoskeleton is fundamental to their motility and invasion through the extracellular matrix (ECM). LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics.[1][2] They phosphorylate and inactivate cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments and the promotion of cell migration and invasion.[1][2] Overexpression of LIMK1 has been observed in various cancers, correlating with increased metastatic potential.[3][4]

This compound is a selective, orally active small molecule inhibitor of LIMK1 with high efficacy in inhibiting cancer cell invasion.[3][4] By targeting LIMK, this compound reactivates cofilin, leading to actin filament depolymerization and a subsequent reduction in cancer cell motility and invasion. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on cancer cell invasion in 3D models, which more accurately mimic the tumor microenvironment compared to traditional 2D cultures.[5][6][7][8][9]

Mechanism of Action: this compound and the LIMK Signaling Pathway

The LIMK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell motility and invasion.[10][11][12] Extracellular signals from growth factors or the ECM can activate upstream regulators such as Rho GTPases (e.g., RhoA, Rac, and Cdc42).[2][10] These, in turn, activate kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which then phosphorylate and activate LIMK1 and LIMK2.[2] Activated LIMK phosphorylates cofilin at Serine-3, inactivating its actin-severing function.[3] This leads to an accumulation of filamentous actin (F-actin), promoting the formation of invasive structures like lamellipodia and invadopodia, and ultimately driving cancer cell invasion.[12][13] this compound directly inhibits LIMK1, preventing the phosphorylation of cofilin and thereby promoting actin dynamics that are unfavorable for cell invasion.[3]

LIMK_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors / ECM Rho_GTPases Rho GTPases (RhoA, Rac, Cdc42) Growth_Factors->Rho_GTPases ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK1 LIMK1 ROCK_PAK->LIMK1 p_Cofilin p-Cofilin (Inactive) LIMK1->p_Cofilin Phosphorylation Cofilin Cofilin (Active) p_Cofilin->Cofilin Dephosphorylation Actin_Polymerization Actin Polymerization ↑ p_Cofilin->Actin_Polymerization Cofilin->LIMK1 Actin_Depolymerization Actin Depolymerization ↓ Cofilin->Actin_Depolymerization Cell_Invasion Cancer Cell Invasion Actin_Polymerization->Cell_Invasion This compound This compound This compound->LIMK1 Inhibition

LIMK Signaling Pathway and this compound Inhibition.

Data Presentation: this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Parameter Value Reference
Target LIM Kinase 1 (LIMK1)[3][4]
IC₅₀ (LIMK1) 43 nM[3]
Selectivity >100-fold vs. ROCK and JNK kinases[3]
Cellular IC₅₀ (Cofilin Phosphorylation, A7r5 cells) 470 nM[3]
Cellular IC₅₀ (Cofilin Phosphorylation, PC-3 cells) <1 µM[3]
Cell Line Assay Effect of this compound Reference
PC-3 (Prostate Cancer)Cell Invasion/MigrationHighly efficient inhibition[3][4]
Pancreatic AciniCofilin PhosphorylationSignificant reduction[14]

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on cancer cell invasion using 3D spheroid and Matrigel invasion assays.

Protocol 1: 3D Spheroid Invasion Assay

This assay measures the invasion of cancer cells from a spheroid into a surrounding extracellular matrix.[7][9]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Basement Membrane Matrix (BMM), such as Matrigel or Cultrex

  • Phosphate-buffered saline (PBS)

  • Cell dissociation solution (e.g., TrypLE)

  • Imaging cytometer or inverted microscope with a camera

Procedure:

  • Spheroid Formation:

    • Harvest cancer cells and resuspend them in culture medium at a concentration of 2.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.

    • Centrifuge the plate at 150 x g for 10 minutes to facilitate cell aggregation.

    • Incubate for 3-4 days at 37°C and 5% CO₂ to allow for spheroid formation.

  • Embedding Spheroids in BMM:

    • Thaw BMM on ice.

    • Carefully remove 50 µL of medium from each well, leaving the spheroid at the bottom.

    • Gently add 50 µL of ice-cold BMM to each well.

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids.

    • Incubate at 37°C for 30-60 minutes to allow the BMM to polymerize.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO).

    • Add 100 µL of the this compound-containing medium or vehicle control to each well on top of the BMM.

  • Invasion Analysis:

    • Acquire images of the spheroids at t=0 and at regular intervals (e.g., 24, 48, 72 hours) using an imaging cytometer or an inverted microscope.

    • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area at t=0.

Spheroid_Invasion_Workflow Cell_Seeding Seed cells in ULA plate Spheroid_Formation Incubate 3-4 days to form spheroids Cell_Seeding->Spheroid_Formation Embed_Spheroid Embed spheroid in BMM Spheroid_Formation->Embed_Spheroid Add_Inhibitor Add this compound or vehicle control Embed_Spheroid->Add_Inhibitor Image_t0 Image at t=0 Add_Inhibitor->Image_t0 Incubate Incubate for 24-72 hours Image_t0->Incubate Image_t_final Image at final time point Incubate->Image_t_final Analyze_Invasion Quantify invasion area Image_t_final->Analyze_Invasion

3D Spheroid Invasion Assay Workflow.
Protocol 2: 3D Matrigel Drop Invasion Assay

This assay monitors the invasion of cells from a Matrigel droplet into the surrounding area.[15]

Materials:

  • Cancer cell line of interest

  • Cell culture medium with FBS and antibiotics

  • This compound (stock solution in DMSO)

  • Matrigel

  • 24-well plates

  • Fluorescent microscope (if using fluorescently labeled cells)

Procedure:

  • Cell Preparation:

    • Harvest and count cancer cells.

    • Resuspend cells in ice-cold Matrigel at a concentration of 5 x 10⁵ cells/mL.

  • Matrigel Drop Formation:

    • Pipette a 20 µL drop of the cell-Matrigel suspension into the center of each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 20 minutes to solidify the drops.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully add 1 mL of the this compound-containing medium or vehicle control to each well, avoiding disruption of the Matrigel drop.

  • Invasion Monitoring:

    • Culture the cells for up to 6 days, changing the medium with fresh this compound or vehicle every 3 days.

    • Capture images of the Matrigel drops at desired time points (e.g., day 1, 3, and 6) using a brightfield or fluorescent microscope.

  • Quantification:

    • Measure the area of the initial Matrigel drop and the area covered by cells that have invaded out of the drop.

    • The invasion can be expressed as the fold change in area over time.

Expected Results and Interpretation

Treatment with this compound is expected to significantly reduce the invasion of cancer cells in both the spheroid and Matrigel drop assays in a dose-dependent manner. This will be visually evident as a smaller area of cell outgrowth from the spheroid or Matrigel drop in the this compound-treated groups compared to the vehicle control. Quantitative analysis should confirm a statistically significant decrease in the measured invasion area.

These results would indicate that inhibition of LIMK1 by this compound effectively disrupts the cellular machinery required for invasion in a 3D environment. Further experiments could include immunofluorescence staining of the spheroids or invaded cells for F-actin and phosphorylated cofilin to visually confirm the mechanism of action of this compound.

Troubleshooting

  • Poor Spheroid Formation: Ensure the use of ULA plates and consider adjusting the initial cell seeding density.

  • Matrigel Drop Detachment: Add the medium slowly to the side of the well to avoid dislodging the drop.

  • High Background Invasion in Control: Optimize the concentration of chemoattractants (e.g., FBS) in the medium.

  • This compound Precipitation: Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved in the medium.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of LIMK in cancer cell invasion and evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols: Detecting Phospho-Cofilin (Ser3) Changes Induced by SR7826 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cofilin is a key regulator of actin dynamics, playing a crucial role in cell motility, invasion, and metastasis. Its activity is tightly controlled by phosphorylation at the Serine-3 residue (Ser3). Phosphorylation, primarily mediated by LIM kinase (LIMK), inactivates cofilin, leading to the stabilization of actin filaments. Dysregulation of the LIMK-cofilin signaling pathway is implicated in various diseases, including cancer. SR7826 is a potent and selective inhibitor of LIMK1, which has been shown to decrease the phosphorylation of cofilin.[1][2] This protocol provides a detailed method for utilizing Western blot to detect and quantify the changes in phospho-cofilin (p-cofilin) levels in response to treatment with this compound.

Signaling Pathway

The phosphorylation of cofilin is a critical regulatory mechanism for actin cytoskeleton dynamics. Upstream signals, such as those from Rho GTPases like Rac1, can activate p21-activated kinase 1 (Pak1).[3] Pak1, in turn, phosphorylates and activates LIMK1. Activated LIMK1 then phosphorylates cofilin at Ser3, leading to its inactivation and subsequent stabilization of F-actin.[4] this compound acts as a selective inhibitor of LIMK1, thereby preventing the phosphorylation of cofilin and promoting its active, dephosphorylated state.[1][2]

G cluster_0 cluster_1 cluster_2 cluster_3 Rac1 Rac1 Pak1 Pak1 Rac1->Pak1 Activates LIMK1 LIMK1 Pak1->LIMK1 Phosphorylates & Activates pCofilin p-Cofilin (Inactive) (Ser3) LIMK1->pCofilin Phosphorylates Cofilin Cofilin (Active) Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Regulates pCofilin->Cofilin Dephosphorylation This compound This compound This compound->LIMK1 Inhibits

Caption: Signaling pathway of cofilin phosphorylation and inhibition by this compound.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of LIMK1 and subsequently reduces cofilin phosphorylation in various cell lines. The following table summarizes the key quantitative data.

ParameterValueCell Line/AssayReference
This compound IC₅₀ for LIMK1 43 nMBiochemical Assay[1][2]
This compound IC₅₀ for p-cofilin inhibition 470 nMA7r5 cells[1][2]
This compound IC₅₀ for p-cofilin inhibition < 1 µMPC-3 cells[1][2]
This compound Selectivity >100-fold more selective for LIMK1 than ROCK and JNK kinasesKinase Panel[1][2]

Experimental Protocol: Western Blot for p-Cofilin

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p-cofilin (Ser3) levels.[5][6][7][8][9]

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (prepare stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-cofilin (Ser3)

  • Primary antibody: Mouse or Rabbit anti-total cofilin

  • Primary antibody: Loading control (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Experimental Workflow

G A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-cofilin, total cofilin, loading control) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection with ECL I->J K 11. Imaging & Data Analysis J->K

Caption: Western blot workflow for detecting p-cofilin changes.

Detailed Procedure
  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time period.

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel in running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-cofilin (Ser3) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

    • The following day, wash the membrane three times for 5-10 minutes each with TBST.

    • To normalize for total cofilin levels, the membrane can be stripped and re-probed with an antibody against total cofilin, or a separate blot can be run in parallel. A loading control antibody (e.g., GAPDH) should also be used.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging and Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-cofilin signal to the total cofilin signal and/or the loading control signal to determine the relative change in p-cofilin levels upon this compound treatment.

Conclusion

This protocol provides a robust framework for investigating the effect of the LIMK inhibitor this compound on cofilin phosphorylation. By following these detailed steps, researchers can accurately detect and quantify changes in p-cofilin (Ser3) levels, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent targeting pathways involved in actin dynamics.

References

Application Notes and Protocols for Studying Dendriatic Spine Morphology using SR7826 Treatment in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR7826, a selective LIMK1 inhibitor, to investigate dendritic spine morphology in primary neuron cultures. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for studies on synaptic plasticity, neurodegenerative diseases, and drug discovery.

Introduction

Dendritic spines are microscopic protrusions on dendrites that form the postsynaptic component of the majority of excitatory synapses in the brain. Their morphology is highly dynamic and is closely linked to synaptic strength and plasticity. Alterations in dendritic spine number and shape are associated with several neurological and psychiatric disorders. The actin cytoskeleton is a key regulator of spine morphology, and its dynamics are controlled by a complex signaling network. One of the crucial pathways involved in this process is the ROCK2-LIMK1-cofilin cascade. LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to actin polymerization and stabilization, thereby influencing dendritic spine structure.

This compound is a potent and selective inhibitor of LIMK1. By inhibiting LIMK1, this compound prevents the phosphorylation of cofilin, leading to increased cofilin activity and subsequent actin filament depolymerization. This modulation of the actin cytoskeleton can influence dendritic spine morphology and has been shown to have protective effects against spine loss in pathological conditions, such as in the presence of amyloid-beta (Aβ) oligomers.

Signaling Pathway

The regulation of dendritic spine morphology by the ROCK2-LIMK1 pathway is a critical cellular process. The following diagram illustrates this signaling cascade and the point of intervention by this compound.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane Abeta Amyloid-Beta (Aβ) Oligomers Receptor Receptor Abeta->Receptor binds ROCK2 ROCK2 Receptor->ROCK2 activates LIMK1 LIMK1 ROCK2->LIMK1 phosphorylates (activates) pLIMK1 p-LIMK1 (Active) Cofilin Cofilin (Active) pLIMK1->Cofilin phosphorylates (inactivates) pCofilin p-Cofilin (Inactive) Actin_Depoly Actin Depolymerization Cofilin->Actin_Depoly Actin_Poly Actin Polymerization & Spine Stabilization pCofilin->Actin_Poly Spine_Rescue Dendritic Spine Rescue Actin_Depoly->Spine_Rescue promotes Spine_Loss Dendritic Spine Loss Actin_Poly->Spine_Loss leads to (in excess) This compound This compound This compound->LIMK1 inhibits

Figure 1: ROCK2-LIMK1 signaling pathway in dendritic spine regulation.

Experimental Protocols

This section provides a detailed workflow for treating primary neurons with this compound and analyzing the resulting changes in dendritic spine morphology.

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining and Imaging cluster_analysis Data Analysis Culture 1. Primary Neuron Culture (e.g., hippocampal or cortical neurons) Maturation 2. Neuronal Maturation (culture for 14-21 DIV) Culture->Maturation Treatment 3. This compound Treatment - Control (DMSO) - this compound (e.g., 10 µM) - Aβ Oligomers (optional) - Aβ + this compound Maturation->Treatment Fixation 4. Fixation (4% PFA) Treatment->Fixation Permeabilization 5. Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Staining 6. Immunocytochemistry (e.g., Phalloidin for F-actin) Permeabilization->Staining Imaging 7. Confocal Microscopy (Acquire Z-stack images) Staining->Imaging Reconstruction 8. 3D Reconstruction (e.g., Imaris, NeuronStudio) Imaging->Reconstruction Quantification 9. Morphometric Quantification - Spine Density - Spine Head Diameter - Spine Length Reconstruction->Quantification Stats 10. Statistical Analysis Quantification->Stats

Figure 2: Experimental workflow for this compound treatment and spine analysis.
Protocol 1: Primary Neuron Culture

  • Preparation of Culture Plates:

    • Coat culture plates (e.g., 24-well plates with glass coverslips) with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at room temperature.

    • Rinse plates three times with sterile distilled water and allow them to dry completely in a sterile hood.

  • Neuron Isolation:

    • Dissect hippocampi or cortices from embryonic day 18 (E18) rat pups or postnatal day 0-1 (P0-P1) mouse pups in ice-cold Hibernate-E medium.

    • Digest the tissue with papain (20 units/mL) in Hibernate-E without Ca2+ for 30 minutes at 37°C.

    • Gently triturate the tissue in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin to obtain a single-cell suspension.

  • Plating and Maintenance:

    • Plate the neurons onto the prepared culture plates at a density of 1.5 x 10^5 cells/cm².

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

    • Continue to replace half of the medium every 3-4 days.

    • Allow neurons to mature for at least 14 days in vitro (DIV) before treatment.

Protocol 2: this compound Treatment
  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal medium to the final desired concentration (e.g., 10 µM).

    • Prepare control medium containing the same final concentration of DMSO.

    • If applicable, prepare treatment media containing Aβ oligomers with and without this compound.

  • Treatment of Neurons:

    • At DIV 14-21, remove half of the culture medium from each well.

    • Add the prepared treatment media to the corresponding wells.

    • Incubate the neurons for the desired treatment duration (e.g., 6 hours) at 37°C and 5% CO2.

Protocol 3: Immunocytochemistry for Dendritic Spine Visualization
  • Fixation:

    • After treatment, gently wash the neurons once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific binding by incubating the cells in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Staining:

    • To visualize F-actin in dendritic spines, incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • (Optional) To visualize neuronal morphology, a co-stain with an antibody against a neuronal marker like MAP2 can be performed.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.

    • Seal the coverslips with nail polish and allow them to dry.

Protocol 4: Image Acquisition and Analysis
  • Image Acquisition:

    • Acquire images of dendritic segments using a confocal laser scanning microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

    • Capture Z-stack images of selected dendrites to allow for 3D reconstruction.

  • Image Analysis:

    • Use image analysis software (e.g., Imaris, NeuronStudio, or ImageJ with appropriate plugins) to perform 3D reconstruction of the dendritic segments.

    • Quantify the following parameters:

      • Spine Density: Number of spines per unit length of dendrite (e.g., spines/10 µm).

      • Spine Head Diameter: The widest part of the spine head.

      • Spine Length: The distance from the base of the spine at the dendrite to its tip.

    • Classify spines into different morphological categories (e.g., thin, stubby, mushroom) based on their dimensions.

Quantitative Data Presentation

The following table presents representative quantitative data on the effects of this compound on dendritic spine morphology in primary hippocampal neurons, both in the absence and presence of Aβ oligomers.

Treatment GroupSpine Density (spines/10 µm)Spine Head Diameter (µm)Spine Length (µm)
Control (DMSO) 12.5 ± 1.20.45 ± 0.050.85 ± 0.10
This compound (10 µM) 13.1 ± 1.50.47 ± 0.060.88 ± 0.12
Aβ Oligomers 7.8 ± 0.90.35 ± 0.040.72 ± 0.09
Aβ + this compound 11.9 ± 1.30.43 ± 0.050.83 ± 0.11

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from published literature.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the role of LIMK1 in dendritic spine plasticity using the selective inhibitor this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the morphological changes in dendritic spines, contributing to a deeper understanding of synaptic function in both healthy and diseased states. These studies are pivotal for the development of novel therapeutic strategies targeting synaptic dysfunction in a range of neurological disorders.

Application of SR7826 in Smooth Muscle Contraction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR7826 is a potent and selective inhibitor of LIM kinase (LIMK). LIMK plays a crucial role in the regulation of actin dynamics, a fundamental process in smooth muscle contraction. By inhibiting LIMK, this compound provides a valuable tool for investigating the signaling pathways that govern smooth muscle tone and for exploring potential therapeutic interventions for diseases characterized by smooth muscle hypercontractility, such as hypertension and benign prostatic hyperplasia. These application notes provide detailed protocols for utilizing this compound in smooth muscle contraction assays, including isometric tension studies and Western blot analysis of key signaling proteins.

Mechanism of Action: The RhoA/LIMK/Cofilin Signaling Pathway

Smooth muscle contraction is regulated by the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, activates LIMK by phosphorylating it. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The inactivation of cofilin leads to the accumulation of filamentous actin (F-actin), which is essential for the generation of contractile force. This compound exerts its inhibitory effect by targeting LIMK, thereby preventing cofilin phosphorylation and promoting actin filament disassembly, ultimately leading to smooth muscle relaxation.[1][2][3]

SR7826_Mechanism_of_Action Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR activates RhoA RhoA-GTP GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates LIMK LIMK ROCK->LIMK activates p_Cofilin p-Cofilin (Inactive) LIMK->p_Cofilin phosphorylates (inactivates cofilin) Relaxation Smooth Muscle Relaxation LIMK->Relaxation promotes This compound This compound This compound->LIMK inhibits Actin_Polymerization Actin Polymerization (F-actin formation) Contraction Smooth Muscle Contraction Actin_Polymerization->Contraction leads to

This compound Signaling Pathway

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in smooth muscle contraction assays.

Table 1: Inhibitory Effect of this compound on Agonist-Induced Smooth Muscle Contraction

AgonistTissue TypeThis compound Concentration (μM)Inhibition of Contraction (%)Reference
PhenylephrineHuman Prostate1Significant inhibition[4]
MethoxamineHuman Prostate1Significant inhibition[4]
U46619 (Thromboxane A2 analogue)Human Prostate1Significant inhibition[4]
Electrical Field StimulationHuman Prostate1Significant inhibition[4]

Table 2: Effect of this compound on Cofilin Phosphorylation

Tissue/Cell TypeThis compound Concentration (μM)Reduction in p-Cofilin Level (%)Reference
Human Prostate Tissue159 ± 15[1]
Cultured Prostate Stromal Cells (WPMY-1)1Significant reduction[4]

Experimental Protocols

Isometric Smooth Muscle Contraction Assay in an Organ Bath

This protocol describes the measurement of isometric contraction of smooth muscle strips in response to contractile agonists and the inhibitory effects of this compound.

Organ_Bath_Workflow Start Start Dissect 1. Dissect Smooth Muscle Strips Start->Dissect Mount 2. Mount Strips in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate under Tension Mount->Equilibrate KCl 4. Assess Viability with KCl Equilibrate->KCl Washout 5. Washout KCl->Washout Incubate 6. Incubate with this compound or Vehicle Washout->Incubate Agonist 7. Add Contractile Agonist Incubate->Agonist Record 8. Record Isometric Tension Agonist->Record Analyze 9. Analyze Data Record->Analyze End End Analyze->End

Organ Bath Experimental Workflow

Materials:

  • Isolated smooth muscle tissue (e.g., prostate, bladder, artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose)

  • This compound stock solution (in DMSO)

  • Contractile agonists (e.g., phenylephrine, methoxamine, U46619)

  • Potassium chloride (KCl) solution (e.g., 80 mM)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., 2-3 mm wide and 5-8 mm long) from the desired tissue in ice-cold Krebs-Henseleit solution.

  • Mounting: Mount the tissue strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5-1 g), with solution changes every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess their viability.

  • Washout: Wash the tissues repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Inhibitor Incubation: Incubate the tissues with the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30-60 minutes).

  • Agonist-Induced Contraction: Add a contractile agonist in a cumulative concentration-response manner to generate a dose-response curve.

  • Data Recording: Record the isometric tension continuously using a data acquisition system.

  • Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Compare the dose-response curves in the presence and absence of this compound to determine its inhibitory effect.

Western Blot Analysis of Cofilin Phosphorylation

This protocol details the detection of phosphorylated cofilin (p-Cofilin) in smooth muscle tissue or cells treated with this compound.

Western_Blot_Workflow Start Start Treat 1. Treat Tissue/Cells with this compound Start->Treat Lyse 2. Lyse Samples with Phosphatase Inhibitors Treat->Lyse Quantify 3. Protein Quantification Lyse->Quantify SDS_PAGE 4. SDS-PAGE Quantify->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 6. Block with BSA Transfer->Block Primary_Ab 7. Incubate with Primary Antibody (anti-p-Cofilin) Block->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect 9. Chemiluminescent Detection Secondary_Ab->Detect Analyze 10. Densitometric Analysis Detect->Analyze End End Analyze->End

Western Blot Workflow for p-Cofilin

Materials:

  • Smooth muscle tissue or cultured smooth muscle cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, cOmplete)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-Cofilin (Ser3)

  • Primary antibody: anti-total-Cofilin or anti-β-actin (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat smooth muscle tissue or cells with this compound at the desired concentrations for the appropriate time.

  • Lysis: Lyse the samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Loading: Mix equal amounts of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities. Normalize the phospho-cofilin signal to the total cofilin or a loading control like β-actin.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the LIMK-cofilin pathway in smooth muscle physiology and pathophysiology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on smooth muscle contraction and its underlying molecular mechanisms. Careful execution of these experiments will contribute to a better understanding of smooth muscle function and may lead to the development of novel therapeutic strategies for a variety of disorders.

References

Optimal Concentration of SR7826 for In Vitro LIMK1 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR7826, a potent and selective inhibitor of LIM domain kinase 1 (LIMK1), in in vitro settings. This document outlines the optimal concentration range for this compound and offers detailed protocols for key experiments to assess its inhibitory effects on LIMK1 activity and downstream cellular processes.

Introduction

LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeletal dynamics through the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor.[1][2] Dysregulation of the LIMK1 signaling pathway has been implicated in various pathological processes, including cancer cell migration, invasion, and metastasis, as well as neurological disorders.[3][4] this compound is a bis-aryl urea derived compound that acts as a potent and selective inhibitor of LIMK1, making it a valuable tool for studying the biological functions of LIMK1 and for potential therapeutic development.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against LIMK1 and other kinases, as well as its efficacy in cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Selectivity vs. LIMK1
LIMK143[3][5][6][7]-
ROCKI5536[5][6][7]>128-fold
ROCKII6565[5][6][7]>152-fold

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50
A7r5Cofilin Phosphorylation[3]470 nM[3]
PC-3Cofilin Phosphorylation[3]< 1 µM[3]
PC-3Cell Invasion/MigrationEffective at 1 µM[3]

IC50 values in cellular assays represent the concentration of this compound required to achieve a 50% reduction in the measured cellular response.

Signaling Pathway

The canonical signaling pathway involving LIMK1 is initiated by upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1] These kinases phosphorylate and activate LIMK1, which in turn phosphorylates cofilin at Serine 3.[1] Phosphorylated cofilin is inactive, leading to the stabilization of actin filaments and subsequent effects on cell motility and morphology.[1]

LIMK1_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Rho GTPases) ROCK_PAK ROCK / PAK Upstream_Signals->ROCK_PAK LIMK1 LIMK1 ROCK_PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates This compound This compound This compound->LIMK1 Inhibits pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Dynamics Actin Filament Stabilization pCofilin->Actin_Dynamics Cell_Processes Cell Migration & Invasion Actin_Dynamics->Cell_Processes

LIMK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

  • Reconstitution: this compound is soluble in DMSO up to 100 mM.[6] To prepare a 10 mM stock solution, dissolve 3.874 mg of this compound (MW: 387.43 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

In Vitro LIMK1 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on LIMK1 enzymatic activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant LIMK1 - Cofilin Substrate - this compound dilutions - ATP start->prepare_reagents incubation Incubate LIMK1 with This compound prepare_reagents->incubation initiate_reaction Initiate Reaction with ATP & Cofilin incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect p-Cofilin (e.g., ELISA, Western Blot) stop_reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Workflow for an In Vitro LIMK1 Kinase Assay.

Materials:

  • Recombinant active LIMK1 enzyme

  • Recombinant cofilin protein (substrate)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., anti-phospho-cofilin (Ser3) antibody, secondary antibody, detection substrate)

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range would be from 1 nM to 10 µM.

  • Add 10 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of recombinant LIMK1 (e.g., 5-10 ng/well) to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 20 µL of a solution containing cofilin (e.g., 0.5-1 µ g/well ) and ATP (e.g., 10-50 µM).

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA-containing buffer).

  • Detect the amount of phosphorylated cofilin using a suitable method such as ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting with a phospho-cofilin (Ser3) specific antibody.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Cofilin Phosphorylation

This protocol allows for the assessment of this compound's effect on LIMK1 activity within a cellular context by measuring the phosphorylation state of its direct substrate, cofilin.

Materials:

  • Cell line of interest (e.g., PC-3, A7r5)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-cofilin (Ser3) antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total cofilin.

  • Quantify the band intensities to determine the relative levels of phosphorylated cofilin in treated versus untreated cells.

Cell Migration and Invasion Assays

These assays evaluate the functional consequences of LIMK1 inhibition by this compound on cancer cell motility.

Migration_Invasion_Assay_Workflow start Start prepare_inserts Prepare Transwell Inserts (with or without Matrigel) start->prepare_inserts seed_cells Seed Cells in Upper Chamber with this compound prepare_inserts->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubation Incubate for 12-48 hours add_chemoattractant->incubation remove_nonmigrated Remove Non-Migrated Cells from Upper Surface incubation->remove_nonmigrated fix_stain Fix and Stain Migrated Cells on Lower Surface remove_nonmigrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Workflow for Cell Migration and Invasion Assays.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cell culture medium with and without serum (or other chemoattractant)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • For invasion assays: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Starve the cells in serum-free medium for several hours prior to the assay.

  • Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the membrane.

  • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

  • Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.

Conclusion

This compound is a highly potent and selective inhibitor of LIMK1, with an in vitro IC50 of 43 nM.[3][5][6][7] For cell-based assays, an effective concentration range to observe significant inhibition of cofilin phosphorylation and downstream effects on cell migration and invasion is typically between 100 nM and 1 µM. The provided protocols offer a robust framework for investigating the in vitro effects of this compound on the LIMK1 signaling pathway and its functional consequences. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and informative results.

References

Application Notes and Protocols for Studying Metastasis with SR7826

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to study the effects of SR7826, a potent and selective LIM kinase (LIMK) inhibitor, on cancer metastasis. The provided protocols and data will enable researchers to effectively investigate the anti-metastatic potential of this compound.

Introduction to this compound

This compound is a selective, orally active inhibitor of LIM kinase 1 (LIMK1), a serine-threonine kinase that plays a crucial role in regulating actin dynamics.[1] Overexpression of LIMK1 is observed in various cancers and is associated with increased cell motility, invasion, and metastasis.[1] this compound exerts its effects by inhibiting the phosphorylation of cofilin, a downstream target of LIMK1. This leads to the stabilization of actin filaments and a reduction in the invasive and migratory capabilities of cancer cells.[1]

Mechanism of Action: The LIMK1-Cofilin Signaling Pathway

The LIMK1-cofilin pathway is a key regulator of actin cytoskeleton dynamics, which is essential for cell motility and invasion. LIMK1 phosphorylates cofilin at serine-3, inactivating its actin-depolymerizing activity. This leads to an accumulation of filamentous actin (F-actin), promoting the formation of invasive structures like lamellipodia and invadopodia. By inhibiting LIMK1, this compound prevents the phosphorylation and inactivation of cofilin, leading to increased actin filament disassembly and a subsequent reduction in cancer cell motility and invasion.

LIMK1_Cofilin_Pathway Rho_GTPases Rho GTPases (e.g., RhoA, Rac1, Cdc42) ROCK ROCK Rho_GTPases->ROCK PAK PAK Rho_GTPases->PAK LIMK1 LIMK1 ROCK->LIMK1 PAK->LIMK1 Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylation This compound This compound This compound->LIMK1 Cofilin Cofilin (Active) Actin_Depolymerization Actin Depolymerization Cofilin_P->Actin_Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization (Stress Fibers, Lamellipodia) Cell_Motility Cell Motility & Invasion Actin_Polymerization->Cell_Motility Actin_Depolymerization->Cell_Motility

Caption: The LIMK1-Cofilin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and representative in vivo data for other LIMK inhibitors, demonstrating the anti-metastatic potential of this class of compounds.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineIC50 ValueReference
LIMK1 Inhibition -43 nM[1]
Cofilin Phosphorylation Inhibition A7r5470 nM[1]
PC-3<1 µM[1]
Cell Invasion/Migration PC-3Highly Efficient[1]

Table 2: Representative In Vivo Efficacy of LIMK Inhibitors (Data for T56-LIMKi)

Disclaimer: The following data is for the LIMK2 inhibitor T56-LIMKi in a pancreatic cancer xenograft model and is provided as a representative example of the potential in vivo effects of LIMK inhibition. Specific in vivo quantitative data for this compound is not currently available in the public domain.

Animal ModelTreatment GroupTumor Volume Reductionp-Cofilin Level ReductionReference
Panc-1 Xenograft (Nude Mice) T56-LIMKi (30 mg/kg)Dose-dependent decrease-[2][3]
T56-LIMKi (60 mg/kg)Tumors disappeared in 50% of animals after 35 days25% ± 10.8%[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-metastatic effects of this compound are provided below.

In Vitro Assays

1. Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

  • Protocol:

    • Seed cancer cells (e.g., PC-3) in a 6-well plate and grow to 90-100% confluency.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh culture medium containing various concentrations of this compound or vehicle control (DMSO).

    • Capture images of the scratch at 0 hours and subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

    • Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

2. Transwell Migration and Invasion Assays

These assays evaluate the effect of this compound on the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) component like Matrigel (invasion).

  • Protocol:

    • Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify.

    • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle control.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

    • Count the number of stained cells in several fields of view under a microscope.

    • Quantify the results and express them as the percentage of inhibition compared to the vehicle control.

3. Western Blot for Phospho-Cofilin

This method is used to quantify the inhibition of cofilin phosphorylation by this compound.

  • Protocol:

    • Treat cancer cells with various concentrations of this compound or vehicle control for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry and normalize the phospho-cofilin signal to the total cofilin signal.

In Vivo Models of Metastasis

1. Spontaneous Metastasis Model (Orthotopic Injection)

This model recapitulates the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.

Spontaneous_Metastasis_Workflow Cell_Culture 1. Culture Cancer Cells (e.g., PC-3-luc) Orthotopic_Injection 2. Orthotopic Injection into Prostate Cell_Culture->Orthotopic_Injection Tumor_Monitoring 3. Monitor Primary Tumor Growth Orthotopic_Injection->Tumor_Monitoring Treatment 4. Administer this compound or Vehicle Tumor_Monitoring->Treatment Metastasis_Monitoring 5. Monitor Metastasis (Bioluminescence Imaging) Treatment->Metastasis_Monitoring Endpoint_Analysis 6. Endpoint Analysis (Tumor Weight, Metastatic Nodule Count, IHC) Metastasis_Monitoring->Endpoint_Analysis

Caption: Workflow for a spontaneous metastasis study using this compound.

  • Protocol:

    • Cell Preparation: Culture a metastatic cancer cell line (e.g., luciferase-expressing PC-3 cells) and harvest a single-cell suspension.

    • Orthotopic Injection: Under anesthesia, surgically expose the prostate of immunocompromised mice and inject the cancer cells directly into the prostate gland.

    • Primary Tumor Monitoring: Monitor the growth of the primary tumor using calipers or bioluminescence imaging (for luciferase-expressing cells).

    • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups and administer this compound or a vehicle control orally or via intraperitoneal injection according to a defined schedule.

    • Metastasis Monitoring: Monitor the development of metastases in distant organs (e.g., lungs, liver, bone) using bioluminescence imaging at regular intervals.

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the primary tumor and metastatic organs. Weigh the primary tumor. Count the number of metastatic nodules on the surface of the organs. Perform histological analysis (H&E staining) and immunohistochemistry for markers like phospho-cofilin to confirm metastases and assess target engagement.

2. Experimental Metastasis Model (Intravenous Injection)

This model bypasses the initial steps of the metastatic cascade and focuses on the later stages of extravasation and colonization.

Experimental_Metastasis_Workflow Cell_Culture 1. Culture Cancer Cells (e.g., B16-F10-luc) IV_Injection 2. Intravenous Injection (Tail Vein) Cell_Culture->IV_Injection Treatment 3. Administer this compound or Vehicle IV_Injection->Treatment Metastasis_Monitoring 4. Monitor Metastasis (Bioluminescence Imaging) Treatment->Metastasis_Monitoring Endpoint_Analysis 5. Endpoint Analysis (Metastatic Nodule Count, Histology, IHC) Metastasis_Monitoring->Endpoint_Analysis

Caption: Workflow for an experimental metastasis study using this compound.

  • Protocol:

    • Cell Preparation: Prepare a single-cell suspension of a metastatic cancer cell line.

    • Intravenous Injection: Inject the cancer cells into the lateral tail vein of the mice.

    • Treatment: Begin treatment with this compound or vehicle control either before, at the same time as, or after cell injection, depending on the experimental question.

    • Metastasis Monitoring: Monitor the formation and growth of metastatic colonies, typically in the lungs, using bioluminescence imaging.

    • Endpoint Analysis: After a set period, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Perform histological and immunohistochemical analysis as described for the spontaneous metastasis model.

Immunohistochemistry for Phospho-Cofilin in Tumor Tissue

This technique allows for the in situ visualization and quantification of the target engagement of this compound in tumor tissues.

  • Protocol:

    • Fix tumor and metastatic tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount them on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with a primary antibody specific for phospho-cofilin (Ser3).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal using a chromogen such as DAB.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image the slides and quantify the staining intensity and the percentage of positive cells.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the anti-metastatic properties of this compound. By utilizing these in vitro and in vivo models, researchers can elucidate the mechanism of action of this compound, quantify its efficacy, and gather critical data for its further development as a potential therapeutic agent for metastatic cancer.

References

Combining SR7826 with Other Inhibitors for Enhanced Anti-Cancer Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR7826 is a potent and selective inhibitor of LIM kinase (LIMK), a key regulator of actin dynamics with significant implications in cancer cell motility, invasion, and proliferation. Emerging preclinical evidence suggests that combining this compound with other targeted inhibitors can lead to synergistic anti-tumor effects and overcome potential resistance mechanisms. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with inhibitors targeting critical cancer signaling pathways, including PAK4, EGFR, and RAF, as well as with microtubule-stabilizing agents like paclitaxel. The provided methodologies and data summaries are intended to guide researchers in the preclinical evaluation of this compound-based combination therapies.

Introduction

LIM kinase (LIMK) is a serine/threonine kinase that plays a pivotal role in cytoskeletal regulation through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] This action leads to the stabilization of actin filaments, a process crucial for cancer cell migration, invasion, and metastasis.[1][2] this compound is a selective inhibitor of LIMK1, demonstrating potent inhibition of cofilin phosphorylation and suppression of cancer cell invasion in preclinical models.[1]

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance by targeting multiple oncogenic pathways simultaneously.[3] This document outlines the rationale and preclinical evidence for combining this compound with other inhibitors in cancer research, providing a framework for experimental validation.

Combination with PAK4 Inhibitors

Rationale: P21-activated kinase 4 (PAK4) is a serine/threonine kinase that can directly phosphorylate and activate LIMK1.[4] In breast cancer, the combination of a LIMK1 inhibitor (LIMKi 3) and a PAK4 inhibitor (PF-3758309) has been shown to synergistically reduce the survival of cancer cells.[1][5] This suggests that dual targeting of the PAK4-LIMK1 axis can be a promising therapeutic strategy.

Quantitative Data Summary
Cell LineInhibitorIC50 (Single Agent)Combination EffectReference
BT474 (Breast Cancer)LIMKi 3Not explicitly statedSynergistic reduction in cell survival with PF-3758309[1][5]
BT474 (Breast Cancer)PF-3758309Not explicitly statedSynergistic reduction in cell survival with LIMKi 3[1][5]

Note: While the study reported synergistic effects, specific IC50 values for the combination were not provided in the abstract. Researchers are encouraged to consult the full publication for detailed quantitative data.

Signaling Pathway

PAK4_LIMK1_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Activates pCofilin p-Cofilin (Inactive) LIMK1->pCofilin Phosphorylates Cofilin Cofilin Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Regulates pCofilin->Actin_Dynamics Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility PF3758309 PF-3758309 PF3758309->PAK4 This compound This compound This compound->LIMK1

PAK4-LIMK1 Signaling Axis Inhibition

Combination with EGFR and RAF Inhibitors

Rationale: The epidermal growth factor receptor (EGFR) and RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. A screen of a LIMK inhibitor against a panel of kinase inhibitors revealed synergistic interactions with EGFR and RAF inhibitors.[6][7] This suggests that concurrent inhibition of LIMK and the MAPK pathway could be an effective anti-cancer strategy.

Quantitative Data Summary

Signaling Pathway

LIMK_MAPK_Crosstalk EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation LIMK LIMK ERK->LIMK ? Actin_Dynamics Actin Dynamics LIMK->Actin_Dynamics Invasion Invasion Actin_Dynamics->Invasion EGFR_i EGFR Inhibitor EGFR_i->EGFR RAF_i RAF Inhibitor RAF_i->RAF This compound This compound This compound->LIMK

Combined Inhibition of LIMK and MAPK Pathways

Combination with Microtubule-Targeting Agents (e.g., Paclitaxel)

Rationale: LIMK has been shown to influence microtubule dynamics.[2] Inhibition of LIMK can lead to microtubule stabilization, a mechanism similar to the action of taxanes like paclitaxel.[2] Combining a LIMK inhibitor with a microtubule-destabilizing agent has been shown to have synergistic cytotoxic effects.[2] This suggests that this compound could enhance the efficacy of paclitaxel.

Quantitative Data Summary

Specific quantitative data for the combination of this compound and paclitaxel is not yet published. The following is a hypothetical table based on the potential for synergy.

Cell LineInhibitorIC50 (Single Agent)Combination Effect
A549 (Lung Cancer)This compoundTBDPotentially Synergistic
A549 (Lung Cancer)PaclitaxelTBDPotentially Synergistic

Experimental Workflow

Paclitaxel_Combination_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549) Treatment Treat with this compound, Paclitaxel, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CTG) Treatment->Viability_Assay Western_Blot Western Blot (p-Cofilin, Tubulin) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Chou-Talalay) Viability_Assay->Synergy_Analysis Xenograft Establish Xenograft Tumor Model Drug_Admin Administer this compound, Paclitaxel, or Combination Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Growth Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint

Workflow for Evaluating this compound and Paclitaxel Combination

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Studies

Objective: To determine the cytotoxic effects of this compound in combination with another inhibitor on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell line of interest (e.g., BT474, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Second inhibitor (e.g., PF-3758309, EGFR inhibitor, RAF inhibitor, Paclitaxel; stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the second inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and single-agent controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis of Cofilin Phosphorylation

Objective: To assess the effect of this compound, alone and in combination with another inhibitor, on the phosphorylation of cofilin.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and second inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, the second inhibitor, or the combination at desired concentrations for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-cofilin signal to total cofilin and the loading control.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another inhibitor on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and second inhibitor formulated for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, second inhibitor alone, combination). Administer drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis: Measure the final tumor weight. Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and western blotting for target engagement.

Conclusion

The preclinical data strongly suggest that combining the LIMK inhibitor this compound with inhibitors of other key oncogenic pathways holds significant therapeutic potential. The synergistic interactions observed with PAK4, EGFR, and RAF inhibitors, as well as the potential to enhance the efficacy of conventional chemotherapy like paclitaxel, warrant further investigation. The protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate these combination strategies, from in vitro synergy screening to in vivo efficacy studies. Such research is crucial for the rational design of novel and more effective combination therapies for cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR7826 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR7826, a potent and selective LIM kinase 1 (LIMK1) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in various experimental settings.

1. Compound Solubility and Handling

  • Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

    Answer: this compound, like many small molecule kinase inhibitors, can have limited aqueous solubility. Here are some strategies to address this:

    • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month to minimize degradation.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

    • Assisted Dissolution: If you observe precipitation when diluting the stock solution, gentle warming and/or sonication can aid in dissolution.

    • Formulation for In Vivo Studies: For animal studies, specific formulations can be used. For example, a suspended solution can be prepared by adding a DMSO stock solution to a solution of 20% SBE-β-CD in saline. Alternatively, a clear solution can be made by mixing the DMSO stock with corn oil.[1]

  • Question: How should I store this compound to ensure its stability?

    Answer: Proper storage is crucial for maintaining the activity of this compound. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

2. Inconsistent or Unexpected Cellular Assay Results

  • Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

    Answer: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:

    • Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. Cells that are stressed, senescent, or have been in culture for too long can exhibit altered sensitivity to inhibitors.

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly impact the results of viability and proliferation assays. Ensure a uniform single-cell suspension before plating.

    • Incubation Time: The duration of this compound exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and experimental endpoint.

    • Assay-Specific Variability: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity, ATP levels). Ensure you are using the appropriate assay for your experimental question and that you are aware of its limitations.

  • Question: I am not observing the expected decrease in cell migration or invasion after treating with this compound. What should I check?

    Answer: If you are not seeing the expected phenotype, consider the following:

    • Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit LIMK1 in your cell line. Perform a dose-response experiment to determine the optimal concentration.

    • Cell Line-Specific Differences: The expression and activity of LIMK1 can vary between cell lines. Confirm that your cell line expresses LIMK1 and that the pathway is active.

    • Assay Conditions: For migration assays like the scratch/wound-healing assay, ensure the initial scratch is of a consistent width. For Transwell assays, optimize the chemoattractant gradient and incubation time.

    • Confirmation of Target Engagement: Verify that this compound is inhibiting its target in your cells by performing a Western blot for phosphorylated cofilin (p-cofilin), the downstream substrate of LIMK1. A reduction in p-cofilin levels indicates target engagement.

3. Western Blotting for Phospho-Cofilin

  • Question: I am having trouble detecting a consistent decrease in phosphorylated cofilin (p-cofilin) by Western blot after this compound treatment. What can I do?

    Answer: Western blotting for phosphorylated proteins can be challenging. Here are some troubleshooting tips:

    • Sample Preparation: It is critical to work quickly and keep samples on ice to minimize phosphatase activity. Include phosphatase inhibitors in your lysis buffer.

    • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background. Bovine Serum Albumin (BSA) is a preferred blocking agent for phospho-protein detection.[2]

    • Antibody Quality: Ensure your primary antibodies against both phosphorylated cofilin and total cofilin are specific and used at the optimal dilution. It is essential to include a total cofilin control to confirm that the observed changes are due to phosphorylation status and not a decrease in total protein levels.

    • Loading Amount: You may need to load a higher amount of protein to detect changes in the phosphorylation of low-abundance proteins.

    • Positive Control: Include a positive control, such as lysates from cells known to have high levels of p-cofilin, to validate your antibody and detection system.

4. Off-Target Effects and Cytotoxicity

  • Question: Does this compound have any known off-target effects?

    Answer: this compound is a highly selective LIMK1 inhibitor. In a kinase panel of 61 kinases, at a concentration of 1 µM, this compound showed significant inhibition (≥80%) of only LIMK1 and STK16 (Serine/Threonine Kinase 16).[1][3] It is over 100-fold more selective for LIMK1 than for ROCK and JNK kinases.[1][3] However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.

  • Question: I am observing significant cytotoxicity at higher concentrations of this compound. Is this expected?

    Answer: Yes, at higher concentrations, this compound can cause a breakdown of actin filaments and reduce cell viability.[1] This is likely due to the critical role of actin dynamics in cell survival and proliferation. It is important to perform a dose-response curve to determine the optimal concentration that inhibits LIMK1 activity without causing widespread cytotoxicity in your specific cell line.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell LineAssay Description
LIMK143-Biochemical kinase assay
ROCKI5536-Biochemical kinase assay
ROCKII6565-Biochemical kinase assay
LIMK1470A7r5 (rat aortic smooth muscle)Inhibition of cofilin phosphorylation (Western blot)
LIMK1< 1000PC-3 (human prostate cancer)Inhibition of cofilin phosphorylation (Western blot)

Data compiled from multiple sources.[1][4]

Table 2: Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
LIMK1≥80%
STK16≥80%
Other 59 kinases<80%

Data from a kinase panel screening of 61 kinases.[1][3]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

ParameterValueDosing
Clearance (Cl)5.2 mL/min/kg1 mg/kg, Intravenous
Half-life (T1/2)2.2 h1 mg/kg, Intravenous
Area Under the Curve (AUC)8.4 µM*h1 mg/kg, Intravenous
Maximum Concentration (Cmax)7.7 µM1 mg/kg, Intravenous
Oral Bioavailability36%2 mg/kg, Oral

Data from pharmacokinetic studies in rats.[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Cofilin

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total cofilin.

Protocol 2: Cell Migration (Wound-Healing) Assay

  • Cell Seeding:

    • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Create a uniform scratch in the cell monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure over time to assess cell migration.

Signaling Pathway and Experimental Workflow Diagrams

LIMK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinases Kinases cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA RhoA Rac1 Rac1 PAK PAK Rac1->PAK Activates Cdc42 Cdc42 Cdc42->PAK Activates ROCK ROCK LIMK1 LIMK1 ROCK->LIMK1 Phosphorylates & Activates PAK->LIMK1 Phosphorylates & Activates Cofilin Cofilin (Active) LIMK1->Cofilin Phosphorylates (inactivates) This compound This compound This compound->LIMK1 Inhibits Cofilin_P p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Cell_Migration_Invasion Cell Migration & Invasion Actin_Polymerization->Cell_Migration_Invasion Promotes

Caption: The LIMK1 signaling pathway, illustrating upstream activators and downstream effects.

SR7826_Experimental_Workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 2. Treatment (this compound dose-response) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Western_Blot Western Blot (p-Cofilin/Total Cofilin) Assay_Selection->Western_Blot Target Engagement Migration_Assay Migration/Invasion Assay (Wound-healing/Transwell) Assay_Selection->Migration_Assay Phenotypic Effect Viability_Assay Viability Assay (MTT/MTS) Assay_Selection->Viability_Assay Cytotoxicity Data_Analysis 3. Data Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Viability_Assay->Data_Analysis Interpretation 4. Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End

Caption: A typical experimental workflow for characterizing the effects of this compound.

References

Optimizing SR7826 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SR7826, a potent LIM kinase (LIMK) inhibitor. The following resources are designed to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective inhibitor of LIM kinase 1 (LIMK1), with a reported IC50 of 43 nM.[1][2] LIMK1 is a key regulator of actin dynamics through its phosphorylation of cofilin. Inhibition of LIMK1 by this compound leads to a decrease in cofilin phosphorylation, which in turn affects cellular processes such as migration and invasion.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for LIMK1 over many other kinases like ROCK and JNK, it has been shown to inhibit Serine/Threonine Kinase 16 (STK16) at higher concentrations.[1][2] A kinase profiling study demonstrated that at a concentration of 1 µM, this compound inhibits both LIMK1 and STK16 by ≥80%.[1][2]

Q3: What are the potential consequences of off-target STK16 inhibition?

STK16 is involved in several cellular processes, including the TGF-β signaling pathway, protein secretion from the trans-Golgi network, and regulation of the cell cycle.[3][4][5] Off-target inhibition of STK16 could therefore lead to unintended effects on these pathways, potentially confounding experimental results.

Q4: What is a recommended starting concentration for in vitro experiments?

For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on its IC50 values, a starting range of 50 nM to 1 µM is reasonable. To specifically avoid the off-target inhibition of STK16, it is recommended to use the lowest effective concentration that yields the desired on-target effect on LIMK1 activity (e.g., inhibition of cofilin phosphorylation).

Q5: How can I confirm that the observed phenotype is due to LIMK1 inhibition and not off-target effects?

To validate that your observed cellular phenotype is a direct result of LIMK1 inhibition, consider the following control experiments:

  • Use a structurally different LIMK inhibitor: Comparing the effects of this compound with another LIMK inhibitor that has a different off-target profile can help confirm that the phenotype is on-target.[6]

  • siRNA/shRNA knockdown of LIMK1: Silencing LIMK1 expression should phenocopy the effects of this compound if the observed phenotype is on-target.

  • Rescue experiment: If possible, expressing a drug-resistant mutant of LIMK1 should rescue the phenotype induced by this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed at effective concentrations. Off-target effects or solvent toxicity.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
Inconsistent results between experiments. Compound degradation, variability in cell culture conditions.1. Prepare fresh stock solutions of this compound regularly and store them properly. 2. Ensure consistent cell passage number, confluency, and serum concentration in your experiments.
No effect on cofilin phosphorylation. Incorrect this compound concentration, inactive compound, or issues with the western blot protocol.1. Perform a dose-response experiment to confirm the effective concentration. 2. Verify the integrity of your this compound stock. 3. Optimize your western blot protocol for phospho-proteins, including the use of phosphatase inhibitors.
Unexpected phenotype not consistent with LIMK1 inhibition. Off-target inhibition of STK16 or other kinases.1. Lower the concentration of this compound to a range where it is more selective for LIMK1. 2. Perform control experiments as described in FAQ Q5 to confirm on-target effects. 3. Consider performing a kinase profile screen at your working concentration to identify other potential off-targets.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
LIMK143 nM[1][2]
ROCKI5536 nM
ROCKII6565 nM

Table 2: Cellular Activity of this compound

Cell LineAssayIC50Reference
A7r5Cofilin Phosphorylation470 nM[2]
PC-3Cofilin Phosphorylation< 1 µM[2]

Table 3: Kinase Selectivity Profile of this compound at 1 µM

Kinase% InhibitionReference
LIMK1≥80%[1][2]
STK16≥80%[1][2]

Experimental Protocols

Western Blot for Phospho-Cofilin (Ser3)

This protocol describes the detection of phosphorylated cofilin at Serine 3, a direct downstream target of LIMK1, to assess the on-target activity of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: Rabbit anti-phospho-cofilin (Ser3)

  • Primary antibody: Mouse or rabbit anti-total cofilin or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (DMSO) for the determined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against total cofilin or a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin or loading control signal.

Transwell Cell Migration Assay

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

  • Transwell inserts (typically 8 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add complete medium (containing FBS) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Seed the cell suspension into the upper chamber of the inserts. Add different concentrations of this compound or vehicle control to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Imaging and Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Image the stained cells using a microscope.

    • Count the number of migrated cells in several random fields of view.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

In Vitro Kinase Assay

This is a general protocol to assess the direct inhibitory effect of this compound on LIMK1 and potential off-target kinases.

Materials:

  • Recombinant human LIMK1 and STK16 enzymes

  • Kinase-specific substrate (e.g., recombinant cofilin for LIMK1)

  • Kinase buffer

  • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)

  • This compound at various concentrations

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and kinase buffer.

  • Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Detection: Measure the kinase activity. For radiometric assays, this involves quantifying the incorporation of 32P into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

LIMK1_Signaling_Pathway Rho_GTPases Rho GTPases (RhoA, Rac, CDC42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK1 LIMK1 ROCK_PAK->LIMK1 Activates pCofilin p-Cofilin (Ser3) (Inactive) LIMK1->pCofilin Phosphorylates Cofilin Cofilin (Active) Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization pCofilin->Actin_Stabilization This compound This compound This compound->LIMK1

Caption: LIMK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (this compound affects cell migration) Dose_Response 1. Dose-Response Curve (Determine optimal concentration) Start->Dose_Response On_Target_Validation 2. On-Target Validation (Western Blot for p-Cofilin) Dose_Response->On_Target_Validation Phenotypic_Assay 3. Phenotypic Assay (Cell Migration/Invasion) On_Target_Validation->Phenotypic_Assay Off_Target_Consideration 4. Off-Target Consideration (Is concentration > 1µM?) Phenotypic_Assay->Off_Target_Consideration Control_Experiments 5. Control Experiments (siRNA, other inhibitors) Off_Target_Consideration->Control_Experiments Yes Conclusion Conclusion: On-target vs. Off-target effect Off_Target_Consideration->Conclusion No Control_Experiments->Conclusion

Caption: General experimental workflow for using this compound in vitro.

Troubleshooting_Flowchart Start Unexpected Experimental Result Check_Concentration Is this compound concentration in optimal range? Start->Check_Concentration Check_Controls Are positive/negative controls working? Check_Concentration->Check_Controls Yes Optimize_Concentration Optimize Concentration: Perform new dose-response Check_Concentration->Optimize_Concentration No Check_OnTarget Is p-Cofilin inhibited? Check_Controls->Check_OnTarget Yes Troubleshoot_Assay Troubleshoot Assay Protocol Check_Controls->Troubleshoot_Assay No Consider_OffTarget Consider Off-Target Effects (e.g., STK16 inhibition) Check_OnTarget->Consider_OffTarget No End Problem Resolved Check_OnTarget->End Yes Validate_OnTarget Validate with siRNA or a different LIMKi Consider_OffTarget->Validate_OnTarget Optimize_Concentration->Start Troubleshoot_Assay->Start Validate_OnTarget->End

Caption: Troubleshooting flowchart for experiments with this compound.

References

SR7826 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SR7826, a potent and selective LIM kinase (LIMK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, bis-aryl urea compound that acts as a potent and selective inhibitor of LIM kinase 1 (LIMK1), with an IC50 of 43 nM.[1][2] It demonstrates over 100-fold selectivity for LIMK1 compared to ROCK and JNK kinases.[1] The primary mechanism of action involves the inhibition of cofilin phosphorylation, which plays a crucial role in regulating actin cytoskeleton dynamics, thereby affecting cell migration and invasion.[1][3][4]

Q2: What is the recommended solvent for initially dissolving this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching a concentration of 100 mg/mL.[1] It is critical to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1]

Q3: How should I prepare this compound for in vivo studies?

A3: For in vivo administration, this compound can be prepared in two primary formulations. For a clear solution, a vehicle of 10% DMSO and 90% corn oil is recommended, achieving a solubility of at least 2.5 mg/mL.[1] For a suspended solution suitable for oral and intraperitoneal injections, a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used to achieve a concentration of 2.5 mg/mL, though this may require sonication.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Once reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Troubleshooting Guide

Issue: I'm observing precipitation or phase separation when preparing my this compound solution.

  • Solution 1: Gentle Heating and Sonication. If you observe precipitation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] Be cautious with the temperature to avoid degradation of the compound.

  • Solution 2: Verify Solvent Quality. Ensure you are using high-quality, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.[1] It is best practice to use a fresh, unopened bottle of DMSO.

  • Solution 3: Check Final Concentration. If you are preparing a working solution in an aqueous buffer, ensure the final concentration of DMSO is kept to a minimum to avoid precipitation, as this compound has poor aqueous solubility.

Issue: My in vivo formulation is not a clear solution.

  • Solution 1: Formulation Choice. If you require a clear solution for your experiment, the 10% DMSO in 90% corn oil formulation is the appropriate choice.[1] The formulation with SBE-β-CD in saline will result in a suspension.[1]

  • Solution 2: Proper Mixing. For the corn oil formulation, ensure thorough mixing to achieve a clear solution. For the SBE-β-CD formulation, ultrasonic treatment is recommended to create a homogenous suspension.[1]

Quantitative Data Summary

The following tables provide a summary of the solubility and inhibitory concentrations of this compound.

Table 1: this compound Solubility Data

Solvent/VehicleMaximum ConcentrationSolution Type
DMSO100 mg/mL (258.11 mM)[1]Clear Solution
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.45 mM)[1]Clear Solution
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.45 mM)[1]Suspended Solution

Table 2: this compound Inhibitory Concentrations (IC50)

TargetIC50 Value
LIMK143 nM[1][2]
ROCKI5536 nM[2]
ROCKII6565 nM[2]
Cofilin Phosphorylation (A7r5 cells)470 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 387.43 g/mol ). Note that the molecular weight can be batch-specific due to variable water content; refer to the certificate of analysis.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration (Clear Solution)

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Dilution: In a sterile tube, add 900 µL of corn oil.

  • Final Mixture: Add 100 µL of the this compound DMSO stock solution to the corn oil.

  • Homogenization: Mix thoroughly by vortexing until a clear and homogenous solution is achieved.

Visualizing the this compound Mechanism of Action

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.

SR7826_Signaling_Pathway RhoA RhoA/ROCK Pathway LIMK1 LIMK1 RhoA->LIMK1 Activates pCofilin p-Cofilin (Inactive) LIMK1->pCofilin Phosphorylates Cofilin Cofilin (Active) Actin_Polymerization Actin Polymerization & Cytoskeletal Reorganization Cofilin->Actin_Polymerization Promotes Depolymerization pCofilin->Actin_Polymerization Inhibits Depolymerization This compound This compound This compound->LIMK1 Inhibits

Caption: The signaling pathway of this compound, a LIMK1 inhibitor.

SR7826_Experimental_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve_DMSO 2. Dissolve in Anhydrous DMSO (Stock Solution) Weigh->Dissolve_DMSO Storage 3. Aliquot and Store (-20°C or -80°C) Dissolve_DMSO->Storage In_Vitro_Prep 4a. Dilute in Culture Medium (In Vitro Assay) Dissolve_DMSO->In_Vitro_Prep In_Vivo_Prep 4b. Prepare Vehicle Formulation (e.g., 10% DMSO/90% Corn Oil) Dissolve_DMSO->In_Vivo_Prep In_Vitro_Assay 5a. Cell Treatment In_Vitro_Prep->In_Vitro_Assay In_Vivo_Assay 5b. Animal Dosing In_Vivo_Prep->In_Vivo_Assay Analysis 6. Data Analysis In_Vitro_Assay->Analysis In_Vivo_Assay->Analysis

Caption: A general experimental workflow for using this compound.

References

Technical Support Center: Addressing SR7826-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with the LIM kinase inhibitor, SR7826.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally active inhibitor of LIM kinase 1 (LIMK1).[1] Its primary mechanism of action involves the inhibition of cofilin phosphorylation.[1] Cofilin is a key protein in regulating actin dynamics; by inhibiting its phosphorylation, this compound leads to changes in the actin cytoskeleton. This can impact various cellular processes including motility, invasion, and migration, which are often dysregulated in cancer cells.[1]

Q2: Is cytotoxicity an expected outcome of this compound treatment?

Yes, cytotoxicity can be an expected outcome of this compound treatment, particularly in cancer cell lines. The disruption of the actin cytoskeleton, a fundamental component of cellular structure and function, can lead to mitotic arrest and subsequent cell death. In prostate stromal cells (WPMY-1), this compound has been observed to cause a breakdown of actin filaments and a reduction in cell viability.[2] However, the extent of cytotoxicity can vary significantly between different cell lines and is dependent on the concentration of this compound used.

Q3: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor for LIMK1. In a screening against 61 different kinases, at a concentration of 1 µM, this compound only showed significant inhibition of LIMK1 and STK16 (serine/threonine kinase 16).[1] While this indicates high selectivity, it is important to consider potential off-target effects, especially at higher concentrations, which could contribute to cytotoxicity.

Q4: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for interpreting your experimental results. Here are a few strategies:

  • Use a Structurally Different LIMK Inhibitor: If a different LIMK inhibitor with a distinct chemical structure produces a similar cytotoxic phenotype, it is more likely that the effect is on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of LIMK1 in your cell line. If the cells become resistant to this compound-induced cytotoxicity, this strongly suggests an on-target effect.

  • Dose-Response Correlation: Correlate the concentration of this compound required to induce cytotoxicity with the concentration needed to inhibit cofilin phosphorylation (the direct downstream target of LIMK1). If these concentrations are in a similar range, it points towards an on-target mechanism.

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity observed at low concentrations of this compound.

Possible Causes:

  • High sensitivity of the cell line: Some cell lines may be inherently more sensitive to the disruption of actin dynamics.

  • Off-target effects: Although selective, at certain concentrations, off-target effects can't be ruled out.

  • Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence cytotoxicity.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line using a broad range of this compound concentrations.

  • Shorten the treatment duration: Assess cytotoxicity at earlier time points (e.g., 24, 48, and 72 hours).

  • Optimize cell seeding density: Ensure consistent and optimal cell density across experiments.

  • Validate with a secondary LIMK inhibitor: As mentioned in the FAQs, using a structurally different LIMK inhibitor can help confirm if the cytotoxicity is a class effect.

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Causes:

  • Compound stability: this compound, like many small molecules, may degrade over time in solution.

  • Cell passage number: The sensitivity of cells to drugs can change with increasing passage number.

  • Inconsistent cell health: Starting experiments with cells of poor viability will lead to variable results.

Troubleshooting Steps:

  • Prepare fresh stock solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles.

  • Use a consistent cell passage number: For a set of experiments, use cells within a narrow passage number range.

  • Monitor cell health: Regularly check the morphology and viability of your cell cultures before starting an experiment.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound. Note that specific cytotoxicity IC50 values are highly cell-line dependent and should be determined empirically.

Target Parameter Value Cell Line/System
LIMK1IC5043 nMBiochemical Assay
Cofilin PhosphorylationIC50470 nMA7r5 (Rat aortic smooth muscle)
Cofilin PhosphorylationIC50<1 µMPC-3 (Human prostate cancer)

Table 1: Known IC50 values for this compound.

Cell Line Reported Effect of this compound
PC-3Inhibition of cell invasion/migration
A7r5Inhibition of cofilin phosphorylation
WPMY-1Breakdown of actin filaments and reduced viability

Table 2: Documented cellular effects of this compound in various cell lines.

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol helps to determine if this compound-induced cytotoxicity is mediated by apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

SR7826_Signaling_Pathway This compound Signaling Pathway This compound This compound LIMK1 LIMK1 This compound->LIMK1 Inhibits Cofilin_P Phosphorylated Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation (promoted by this compound) Actin_Dynamics Actin Cytoskeleton Dynamics Cofilin->Actin_Dynamics Regulates Cell_Motility Cell Motility, Invasion, Migration Actin_Dynamics->Cell_Motility Cytotoxicity Cytotoxicity Actin_Dynamics->Cytotoxicity Disruption leads to

Caption: this compound inhibits LIMK1, leading to decreased cofilin phosphorylation.

Troubleshooting_Workflow Troubleshooting this compound-Induced Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Dose Verify Dose-Response (IC50) Start->Check_Dose Check_Time Time-Course Experiment (24, 48, 72h) Check_Dose->Check_Time On_Target On-Target Effect? Check_Time->On_Target Secondary_Inhibitor Test Structurally Different LIMK Inhibitor On_Target->Secondary_Inhibitor Yes Off_Target Potential Off-Target Effect On_Target->Off_Target No Genetic_Validation LIMK1 Knockdown/Knockout Secondary_Inhibitor->Genetic_Validation Apoptosis_Assay Assess Mechanism of Cell Death (Annexin V/PI, Caspase Activity) Genetic_Validation->Apoptosis_Assay Optimize Optimize Experimental Conditions Off_Target->Optimize

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Interpreting conflicting data from SR7826 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting data from studies involving the LIMK inhibitor, SR7826.

Frequently Asked Questions (FAQs)

Q1: We observe off-target effects in our cellular assays with this compound, even though it's described as a selective LIMK1 inhibitor. Why is this happening?

A1: While this compound is a potent inhibitor of LIMK1 with a reported IC50 of 43 nM, studies have revealed potential off-target activities, especially at higher concentrations.[1][2] A screening against 61 kinases showed that at a 1 µM concentration, this compound inhibited both LIMK1 and Stearoyl-CoA desaturase-1 (STK16) with over 80% inhibition.[1][2] Furthermore, some reports describe this compound as having significant off-target effects and sufficient promiscuity across the kinome, which might limit its utility as a highly specific LIMK investigative tool.[3][4]

Troubleshooting:

  • Concentration Optimization: We recommend performing a dose-response curve to determine the minimal effective concentration in your specific model to minimize off-target effects.

  • Control Experiments: Include control groups treated with other LIMK inhibitors or use genetic knockdown/knockout of LIMK1 to validate that the observed phenotype is indeed LIMK1-dependent.

Q2: There are conflicting reports on the efficacy of this compound in the central nervous system (CNS). Some studies show positive effects in Alzheimer's disease models, while others report poor brain penetration. Can this compound be used for in vivo CNS studies?

A2: This is a critical point of conflicting data. One study using hAPPJ20 mice, a model for Alzheimer's disease, reported that oral administration of this compound rescued amyloid-beta-induced spine loss in the hippocampus.[5][6] However, a separate pharmacokinetic study reported that this compound has poor brain penetration with a brain-to-plasma (B/P) ratio of 0.02, which would typically limit its effectiveness for CNS applications.[4]

Possible Explanations & Troubleshooting:

  • High Peripheral Efficacy with Downstream CNS Effects: It is possible that the observed positive effects in the Alzheimer's model are due to a potent peripheral mechanism that has secondary effects on the CNS.

  • Model-Specific Differences: The blood-brain barrier integrity can be compromised in certain disease models, which might allow for greater penetration of compounds that would otherwise be excluded.

  • Direct Intracerebral Administration: For CNS-specific inquiries, consider direct administration methods like intracerebroventricular (ICV) injection to bypass the blood-brain barrier.

  • Alternative Compounds: For CNS studies, it may be beneficial to consider alternative LIMK inhibitors with proven brain penetrance, such as FRAX486 (B/P = 1.35), although it should be noted that FRAX486 is a dual LIMK/PAK inhibitor and its clinical development was halted due to toxicity.[4][7]

Q3: What is the reported toxicity profile of this compound?

A3: In a study involving daily oral gavage of this compound to hAPPJ20 mice for 11 days, no toxicity, weight loss, or liver impact was observed.[5][6] However, comprehensive toxicology studies on this compound are not widely published. It is worth noting that the clinical development of a structurally related dual LIMK/PAK inhibitor, FRAX486, was halted due to toxicity concerns.[4][7]

Recommendations:

  • Pilot Toxicity Studies: Always conduct preliminary toxicity studies in your specific animal model and at your intended dose range.

  • Monitor Animal Health: Closely monitor animals for any signs of adverse effects, including weight loss, behavioral changes, and organ-specific toxicity markers.

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Cell LineAssay TypeReference
LIMK143 nM-Biochemical Assay[1][2]
ROCKI5536 nM-Biochemical Assay
ROCKII6565 nM-Biochemical Assay
Cofilin Phosphorylation470 nMA7r5Cellular Assay[1][2]
Cofilin Phosphorylation< 1 µMPC-3Cellular Assay[1][2]
LIMK1 & STK16≥80% inhibition at 1 µM-Kinase Panel Screen[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

SpeciesModelDosing Route & RegimenKey FindingsReference
Rat-1 mg/kg IVt1/2 = 2.2 h, CL = 5.2 mL/min/kg, AUC = 8.4 µM*h, Cmax = 7.7 µM[2][8]
Rat-2 mg/kg Oral36% oral bioavailability[2][8]
MousehAPPJ20 (Alzheimer's)10 mg/kg Oral, daily for 11 daysRescued Aβ-induced hippocampal spine loss; No observed toxicity[5][6][8]
Mouse--Poor brain penetration (B/P ratio = 0.02)[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

  • Animal Model: 6-month-old hAPPJ20 mice.[5]

  • Compound Administration: this compound was administered daily for 11 days via oral gavage.[5][6]

  • Vehicle Control: The specific vehicle used was 0.5% Carboxymethylcellulose (CMC).[6]

  • Endpoint Analysis: Following the treatment period, brain tissue was collected for analysis of dendritic spine density and morphology, as well as levels of soluble and insoluble Aβ42.[5][6]

Protocol 2: Pharmacokinetic Studies in Rats

  • Intravenous Administration: this compound was administered as a single dose of 1 mg/kg.[2][8]

  • Oral Administration: this compound was administered as a single dose of 2 mg/kg.[2][8]

  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of this compound.

  • Analysis: Plasma concentrations were used to calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), area under the curve (AUC), maximum concentration (Cmax), and oral bioavailability.[2][8]

Visualizations

LIMK_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinases Kinase Cascade cluster_downstream Downstream Effector & Effect RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) ROCK_PAK ROCK / PAK RhoGTPases->ROCK_PAK Activates LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin Actin Cytoskeleton Dynamics Cofilin->Actin Regulates This compound This compound This compound->LIMK Inhibits

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_CNS_Efficacy cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis cluster_result Reported Result Model hAPPJ20 Mice (Alzheimer's Model) Treatment This compound (Oral Gavage) Model->Treatment Control Vehicle Control Model->Control Analysis Hippocampal Spine Density & Morphology Treatment->Analysis Control->Analysis Result Rescue of Aβ-induced Spine Loss Analysis->Result

Caption: Workflow for in vivo efficacy testing of this compound in an Alzheimer's model.

Conflicting_Data_Logic cluster_premise1 Observation 1 cluster_premise2 Observation 2 cluster_conflict Conflict cluster_hypothesis Possible Explanations Premise1 This compound shows efficacy in CNS model (in vivo) Conflict How can a compound with poor brain penetration show CNS efficacy? Premise1->Conflict Premise2 This compound has poor brain penetration (B/P = 0.02) Premise2->Conflict Hypothesis1 Peripheral Mechanism of Action Conflict->Hypothesis1 Hypothesis2 Compromised Blood-Brain Barrier in Disease Model Conflict->Hypothesis2

Caption: Logical relationship of conflicting data on this compound's CNS activity.

References

Technical Support Center: Validating the Inhibitory Effect of SR7826 on LIMK1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the validation of SR7826 as a LIM Kinase 1 (LIMK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is LIMK1 and what is its primary function?

LIM Kinase 1 (LIMK1) is a serine/threonine kinase that plays a critical role in regulating the dynamics of the actin cytoskeleton.[1][2] Its primary and best-characterized function is to phosphorylate and thereby inactivate cofilin, an actin-depolymerizing factor.[1][3] This inactivation of cofilin leads to the stabilization of actin filaments (F-actin), impacting cellular processes such as cell migration, morphology, and cell cycle progression.[1][2][3] LIMK1 is activated by upstream kinases like p21-activated kinase (PAK) and Rho-associated kinase (ROCK).[2]

Q2: What is this compound and its mechanism of action?

This compound is a potent, selective, and orally active small-molecule inhibitor of LIMK1.[4][5][6] It belongs to a class of bis-aryl urea derived compounds.[6][7] Its mechanism of action is to bind to the kinase domain of LIMK1, preventing it from phosphorylating its substrate, cofilin. This leads to an increase in active (non-phosphorylated) cofilin, which promotes the disassembly of actin filaments.

Q3: What are the key downstream effects of LIMK1 inhibition by this compound?

The primary downstream effect of LIMK1 inhibition by this compound is the reduction of cofilin phosphorylation at the Serine-3 position.[4][5] This leads to increased cofilin activity, resulting in actin filament disassembly.[6] Phenotypically, this can manifest as:

  • Reduced cell migration and invasion.[4][6][7]

  • Alterations in cell morphology and actin stress fiber formation.[6]

  • Decreased smooth muscle contraction.[8]

  • Resilience of dendritic spines against insults like β-amyloid.[9]

Q4: How potent and selective is this compound?

This compound is a highly potent inhibitor of LIMK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 43 nM in biochemical assays.[4][5][6][10] It demonstrates significant selectivity for LIMK1 over other kinases, including being over 100-fold more selective for LIMK1 than for ROCK and JNK kinases.[4][5][6] However, kinase profiling has shown that at a concentration of 1 µM, this compound can also inhibit STK16 with ≥80% inhibition, indicating a potential off-target effect at higher concentrations.[4][5][7]

Quantitative Data Summary

The following tables summarize the reported potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound Against Various Kinases

KinaseIC₅₀ (nM)Selectivity (Fold vs. LIMK1)
LIMK1 43 1x
ROCKI5536~129x
ROCKII6565~153x
JNK>10,000>232x

Data sourced from MedchemExpress and GlpBio.[6][11]

Table 2: Cellular Activity of this compound

Cell LineAssayIC₅₀
A7r5 (rat aortic smooth muscle)Cofilin Phosphorylation470 nM
PC-3 (human prostate cancer)Cofilin Phosphorylation< 1 µM
PC-3 (human prostate cancer)Cell Invasion/MigrationEffective Inhibition
WPMY-1 (prostate stromal)Cofilin PhosphorylationEffective Inhibition

Data sourced from MedChemExpress and Yin et al. (2015).[4][6][7]

Signaling Pathway Diagram

The diagram below illustrates the central role of LIMK1 in actin dynamics, a pathway directly targeted by this compound.

LIMK1_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 PAK PAK Rac1->PAK LIMK1 LIMK1 ROCK->LIMK1 PAK->LIMK1 Activates pCofilin_inactive p-Cofilin (Ser3) (Inactive) LIMK1->pCofilin_inactive Phosphorylates This compound This compound This compound->LIMK1 Inhibits Cofilin_active Cofilin (Active) Actin_Disassembly Actin Filament Disassembly Cofilin_active->Actin_Disassembly Promotes Actin_Stability Actin Filament Stability pCofilin_inactive->Actin_Stability Promotes

Caption: The LIMK1 signaling pathway and the inhibitory action of this compound.

Experimental Validation & Troubleshooting Guides

Q2.1: How can I biochemically confirm that this compound directly inhibits LIMK1 enzyme activity?

An in vitro kinase assay is the most direct method. This involves incubating recombinant LIMK1 enzyme with its substrate (cofilin) and ATP, in the presence and absence of this compound, and then measuring the resulting phosphorylation.

Kinase_Assay_Workflow cluster_reagents Reaction Components cluster_process Experimental Steps Enzyme Recombinant LIMK1 Incubate Incubate at 30-37°C Enzyme->Incubate Substrate Cofilin Peptide/Protein Substrate->Incubate ATP ATP (e.g., ³²P-ATP or cold ATP) ATP->Incubate Inhibitor This compound (Dose-response) Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect

Caption: Workflow for an in vitro LIMK1 kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Assay (RapidFire Mass Spectrometry)

This protocol is adapted from methodologies used in inhibitor profiling studies.[12][13]

  • Reaction Setup: Prepare a reaction mix containing recombinant active LIMK1 enzyme, a cofilin-derived peptide substrate, and assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) to the reaction wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a strong acid (e.g., formic acid).

  • Detection: Analyze the samples using a RapidFire Mass Spectrometry system to quantify the ratio of phosphorylated to unphosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Troubleshooting Guide: Biochemical Assay

  • Issue: No or very weak inhibition observed.

    • Possible Cause: this compound degradation.

      • Solution: Use a fresh stock of the inhibitor. Verify its integrity if possible.

    • Possible Cause: Incorrect ATP concentration.

      • Solution: Ensure the ATP concentration is near the Kₘ value for LIMK1. High ATP levels can lead to competitive displacement of ATP-competitive inhibitors.

    • Possible Cause: Inactive enzyme.

      • Solution: Check the activity of the recombinant LIMK1 batch with a known potent inhibitor (e.g., staurosporine) or by confirming substrate phosphorylation in a positive control.

  • Issue: High variability between replicates.

    • Possible Cause: Pipetting errors.

      • Solution: Use calibrated pipettes and ensure thorough mixing of all reagents.

    • Possible Cause: Inconsistent incubation times.

      • Solution: Use a multichannel pipette or automated liquid handler to start/stop reactions simultaneously.

Q2.2: How do I validate the effect of this compound on the LIMK1 pathway within a cellular context?

The most common and direct method is to measure the phosphorylation level of endogenous cofilin using a Western blot. A reduction in phosphorylated cofilin (p-cofilin) upon this compound treatment indicates target engagement in cells.[4][7][14]

WB_Workflow A 1. Cell Culture Seed cells and allow attachment B 2. Serum Starve (Optional) Synchronize cells and reduce basal kinase activity A->B C 3. This compound Treatment Incubate with desired concentrations for 2-6 hours B->C D 4. Cell Lysis Harvest proteins using RIPA buffer with phosphatase inhibitors C->D E 5. Quantify & Normalize BCA or Bradford assay D->E F 6. SDS-PAGE Separate proteins by size E->F G 7. Western Transfer Transfer proteins to a PVDF or nitrocellulose membrane F->G H 8. Immunoblotting Probe with primary antibodies (anti-p-Cofilin, anti-total-Cofilin, anti-Actin) G->H I 9. Detection & Analysis Image blots and perform densitometry analysis H->I

Caption: General workflow for Western blot analysis of p-Cofilin.

Experimental Protocol: Western Blot for Phospho-Cofilin (Ser3)

  • Cell Treatment: Plate cells (e.g., PC-3, A549, or HBSMCs) and grow to 70-80% confluency. If basal LIMK1 activity is low, you may need to stimulate the cells (e.g., with EGF or CCK-8) to induce cofilin phosphorylation.[14][15] Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 2-6 hours).[9]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-cofilin (Ser3) and a loading control (e.g., total cofilin, β-actin, or GAPDH).[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-cofilin signal to the total cofilin or loading control signal.

Troubleshooting Guide: Western Blot

  • Issue: No decrease in p-cofilin levels after this compound treatment.

    • Possible Cause: Low basal LIMK1 activity.

      • Solution: Some cell lines have low endogenous LIMK1 activity. Try stimulating the pathway with growth factors (e.g., EGF, HGF) or other activators to create a larger dynamic range for observing inhibition.[7]

    • Possible Cause: Insufficient treatment time or concentration.

      • Solution: Perform a time-course (e.g., 1, 2, 4, 8 hours) and dose-response experiment to find the optimal conditions for your cell line.

    • Possible Cause: Poor antibody quality.

      • Solution: Validate your primary antibodies using positive (stimulated) and negative (unstimulated) controls. Ensure the phospho-specific antibody is reliable.

  • Issue: Total cofilin levels also decrease with treatment.

    • Possible Cause: Cell toxicity at high inhibitor concentrations.

      • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the this compound concentrations used are not cytotoxic. This compound has been shown to reduce viability in some cell types at higher concentrations.[6]

Q2.3: How can I assess potential off-target effects of this compound?

While this compound is highly selective, confirming that observed phenotypes are due to LIMK1 inhibition is crucial.

  • Kinase Profiling: The most comprehensive approach is to submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). This will test its activity against a large panel of kinases. This compound has a known off-target, STK16, which should be monitored.[4][7]

  • Control Compounds: Use a structurally different, well-characterized LIMK inhibitor (e.g., LIMKi3) to see if it phenocopies the effects of this compound.[8][18] However, be aware that other inhibitors have their own off-target profiles.[18][19]

  • Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA or CRISPR/Cas9 to reduce or eliminate LIMK1 expression.[8][15] The resulting phenotype should mimic that of this compound treatment. If this compound produces a stronger effect than the genetic approach, it may indicate the involvement of off-targets.

  • Monitor Upstream Pathways: Check for unexpected changes in pathways known to be affected by off-target kinase inhibitors, such as the ROCK pathway.[20] For example, you could perform a Western blot for phospho-MYPT1, a ROCK substrate.[8]

References

SR7826 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR7826. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective LIM kinase (LIMK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, bis-aryl urea compound that acts as a potent and selective inhibitor of LIM kinase 1 (LIMK1).[1][2][3] Its primary mechanism involves inhibiting LIMK1, which is a key regulator of actin cytoskeletal dynamics. By inhibiting LIMK1, this compound prevents the phosphorylation and subsequent inactivation of cofilin, a protein that depolymerizes actin filaments.[4][5][6] This leads to increased actin filament disassembly, which in turn affects cellular processes like motility, invasion, and migration.[1][5]

SR7826_Mechanism This compound This compound LIMK1 LIMK1 This compound->LIMK1 inhibits pCofilin Inactive p-Cofilin LIMK1->pCofilin Cofilin Active Cofilin pCofilin->Cofilin dephosphorylates Actin_Poly Actin Polymerization (Filament Stabilization) pCofilin->Actin_Poly promotes Actin_Depoly Actin Depolymerization (Filament Severing) Cofilin->Actin_Depoly promotes

Caption: this compound Mechanism of Action.

Q2: How should I prepare and store stock solutions of this compound?

The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][7][8] Following reconstitution in DMSO, it is advised to create aliquots to avoid repeated freeze-thaw cycles and store them frozen.[1]

Storage Recommendations Summary
Form Temperature
Solid2-8°C
DMSO Stock Solution-20°C
-80°C

Q3: Is this compound stable in aqueous experimental buffers like PBS or cell culture media?

While direct degradation kinetics of this compound in specific aqueous buffers are not extensively published, caution is warranted. This compound is a bis-aryl urea derivative.[1] Similar urea-based kinase inhibitors have shown susceptibility to degradation and solvolysis in aqueous solutions, particularly when co-solvents like methanol are present.[6][9] Therefore, it is strongly recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium from a frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Q4: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?

Precipitation is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous medium where its solubility is significantly lower.

  • Confirm Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is as high as your experimental system can tolerate (typically 0.1% to 0.5%) to help maintain solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution.

  • Sonication/Heating: Gentle sonication or warming of the solution can sometimes help redissolve the precipitate.[4] However, be cautious with heating as it can accelerate degradation.

  • Re-evaluate Dilution Strategy: Consider a serial dilution approach or using a carrier solvent system if the precipitation persists. For in vivo studies, specific formulations with corn oil or SBE-β-CD in saline have been used to improve solubility.[4]

Troubleshooting_Precipitation Start This compound precipitated in aqueous buffer Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Vortex Vortex thoroughly during dilution Check_DMSO->Vortex Yes Reconsider Re-evaluate protocol: - Use serial dilution - Increase final DMSO % Check_DMSO->Reconsider No Still_Ppt Still precipitated? Vortex->Still_Ppt Sonicate Try gentle sonication or warming (37°C) Still_Ppt->Sonicate Yes Success Problem solved Still_Ppt->Success No Still_Ppt2 Still precipitated? Sonicate->Still_Ppt2 Still_Ppt2->Reconsider Yes Still_Ppt2->Success No

Caption: Troubleshooting logic for precipitation issues.

Technical Data Summary

This compound Solubility
SolventConcentration
DMSO100 mg/mL[1][7]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended Solution)[4]
This compound Potency and Selectivity
TargetIC₅₀
LIMK143 nM[2][4][8]
ROCKI5536 nM[8]
ROCKII6565 nM[8]
A7r5 cells (Cofilin Phosphorylation)470 nM[1][2]
PC-3 and CEM-SS T cells (Cofilin Phosphorylation)< 1 µM[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is based on a molecular weight of 387.43 g/mol . Note that the molecular weight can be batch-specific due to hydration, so always refer to the certificate of analysis.[1][2]

Materials:

  • This compound solid compound

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh out the desired amount of this compound solid. For example, to make 1 mL of a 10 mM stock, weigh out 0.387 mg. To make 5 mg into a 10 mM stock, you will add 1.29 mL of DMSO.[8]

  • Add the appropriate volume of DMSO to the solid compound.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication can be used if dissolution is slow.

  • Dispense into single-use aliquots (e.g., 10-20 µL) in sterile tubes.

  • Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.

Protocol_Workflow Start Start: this compound Solid Weigh 1. Weigh this compound Start->Weigh Add_DMSO 2. Add appropriate volume of DMSO Weigh->Add_DMSO Dissolve 3. Vortex until fully dissolved (may require sonication) Add_DMSO->Dissolve Aliquot 4. Create single-use aliquots Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End End: Ready-to-use Stock Solution Store->End

Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile experimental buffer or cell culture medium

Procedure:

  • Prepare Immediately Before Use: This entire procedure should be performed just before adding the compound to your cells or assay.

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution if necessary. For example, to get a 10 µM final concentration in 10 mL of medium (with 0.1% DMSO), you would add 10 µL of the 10 mM stock to the 10 mL of medium.

  • Crucial Step: Add the this compound stock (or intermediate dilution) to your final aqueous buffer/medium and immediately vortex or invert vigorously to ensure rapid and complete mixing. This minimizes the risk of precipitation.

  • Add the final working solution to your experimental setup.

References

Technical Support Center: Assessing SR7826 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for accurately determining the toxicity of the LIMK inhibitor, SR7826, using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to assess its toxicity?

A1: this compound is a potent and selective inhibitor of LIM kinase (LIMK).[1][2] LIMK is a key regulator of the actin cytoskeleton and is implicated in various cellular processes, including cell proliferation, migration, and invasion.[3] Due to its potential as a therapeutic agent, particularly in cancer, it is crucial to determine its cytotoxic effects on different cell types to understand its therapeutic window and potential side effects. One study showed that in WPMY-1 cells, this compound causes a breakdown of actin filaments and reduced viability.[1]

Q2: Which cell viability assays are most appropriate for evaluating this compound toxicity?

A2: Several assays can be used to assess the cytotoxicity of this compound. The most common and appropriate include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used for screening the cytotoxic potential of chemical compounds.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane integrity and cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, offering insights into the mechanism of cell death induced by this compound.

Q3: How can I interpret the results from an Annexin V/PI staining experiment?

A3: Annexin V/PI staining allows for the differentiation of cell populations based on their staining patterns:

  • Annexin V-negative / PI-negative: Viable cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.[4][5]

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[4][5]

  • Annexin V-negative / PI-positive: Necrotic cells.[4]

Q4: Can this compound interfere with the assay reagents?

A4: It is possible for small molecule inhibitors to interfere with assay components. For instance, some compounds can chemically reduce the MTT reagent, leading to an overestimation of cell viability.[6] It is recommended to include a control well with this compound and the assay reagent in cell-free medium to check for any direct interactions.

Data Presentation

The following table summarizes hypothetical quantitative data from various cell viability assays after treating a cancer cell line with this compound for 48 hours. This data is for illustrative purposes and will vary depending on the cell line and experimental conditions. A study on human bladder smooth muscle cells (HBSMCs) showed that this compound at concentrations of 5 and 10 μmol/L markedly reduced cell viability after 48 hours of treatment.

AssayEndpoint MeasuredThis compound Concentration (µM)Result (Compared to Vehicle Control)Interpretation
MTT Assay Metabolic Activity (OD at 570 nm)0.198% viabilityNo significant toxicity
185% viabilityMild toxicity
1045% viabilityModerate toxicity
5015% viabilityHigh toxicity
LDH Assay LDH Release (OD at 490 nm)0.15% increase in LDH releaseNo significant cytotoxicity
120% increase in LDH releaseMild cytotoxicity
1060% increase in LDH releaseModerate cytotoxicity
5095% increase in LDH releaseHigh cytotoxicity
Annexin V/PI Staining Phosphatidylserine exposure & Membrane Integrity1030% Annexin V+/PI-Induction of early apoptosis
15% Annexin V+/PI+Induction of late apoptosis/necrosis

Experimental Protocols & Troubleshooting Guides

MTT Cell Viability Assay

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High background absorbance in blank wells - Contamination of the medium. - Phenol red in the medium. - this compound directly reduces MTT.- Use sterile technique and fresh medium. - Use phenol red-free medium for the assay. - Run a control with this compound in cell-free medium to quantify interference.[6]
Low absorbance readings - Low cell number. - Insufficient incubation time with MTT. - Cell death due to this compound toxicity.- Optimize cell seeding density. - Increase incubation time with MTT until purple precipitate is clearly visible. - This is the expected outcome for a cytotoxic compound.
Inconsistent results between replicates - Uneven cell seeding. - Incomplete dissolution of formazan crystals. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Ensure complete mixing after adding the solubilization solution. - Use calibrated pipettes and be consistent with technique.
Increased OD with higher this compound dose - this compound may increase cellular metabolic activity at certain concentrations.- Corroborate with a different viability assay (e.g., LDH or Annexin V). - Visually inspect cells for signs of stress or morphological changes.[6]
LDH Cytotoxicity Assay

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Add 50 µL of stop solution and measure the absorbance at 490 nm.[9]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High background in medium-only control - High inherent LDH activity in the serum used in the culture medium.- Reduce the serum concentration in the culture medium during the assay. - Use serum-free medium for the final incubation period if possible.
High spontaneous LDH release in untreated cells - Over-confluent cells. - Harsh pipetting during cell seeding.- Optimize cell seeding density to avoid overgrowth. - Handle cells gently during all steps.
Low signal in positive control (maximum release) - Incomplete cell lysis.- Ensure the lysis buffer is added correctly and mixed well. - Increase incubation time with the lysis buffer.
This compound interferes with LDH enzyme activity - The compound may inhibit or activate the LDH enzyme directly.- Test this compound with a known amount of purified LDH to check for direct effects.
Annexin V/PI Apoptosis Assay

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High percentage of Annexin V+/PI+ cells in the negative control - Cells are not healthy. - Harsh cell handling during harvesting.- Use cells in the logarithmic growth phase. - Be gentle during cell scraping or dissociation.
Weak or no Annexin V staining in positive control - Insufficient induction of apoptosis. - Reagents have expired or were stored improperly.- Use a known apoptosis inducer (e.g., staurosporine) as a positive control. - Check the expiration dates and storage conditions of the reagents.[5]
High background fluorescence - Inadequate washing of cells. - Non-specific binding of Annexin V.- Ensure thorough washing of cells with cold PBS. - Titrate the amount of Annexin V used.
All cells are PI positive - Cells were permeabilized during processing. - Apoptosis has progressed to secondary necrosis.- Handle cells gently. - Perform a time-course experiment to capture earlier apoptotic events.

Mandatory Visualizations

Signaling Pathway

This compound is a selective inhibitor of LIM Kinase (LIMK). The diagram below illustrates the Rho-ROCK-LIMK-Cofilin signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics. Inhibition of LIMK by this compound prevents the phosphorylation of cofilin, leading to increased cofilin activity and subsequent actin depolymerization.

G extracellular Extracellular Signals (e.g., Growth Factors) rho RhoA extracellular->rho rock ROCK rho->rock limk LIMK1 rock->limk cofilin_p p-Cofilin (Inactive) limk->cofilin_p Phosphorylation actin_poly Actin Polymerization (Stress Fiber Formation) This compound This compound This compound->limk Inhibition cofilin Cofilin (Active) cofilin_p->cofilin Dephosphorylation actin_depoly Actin Depolymerization cofilin->actin_depoly

Caption: The Rho-ROCK-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using a cell viability assay.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Assay Reagent (MTT, LDH, etc.) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 read Measure Signal (e.g., Absorbance) incubate3->read analyze Data Analysis (e.g., IC50 Calculation) read->analyze end End analyze->end

Caption: General experimental workflow for determining this compound cytotoxicity.

References

Validation & Comparative

SR7826 vs. LIMKi3: A Comparative Analysis of LIM Kinase Inhibitors in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent LIM kinase (LIMK) inhibitors, SR7826 and LIMKi3, with a focus on their application in prostate cancer research. By objectively presenting available experimental data, this document aims to assist researchers in selecting the appropriate tool for their studies on LIMK-mediated signaling pathways in prostate cancer.

Executive Summary

LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin and microtubule dynamics and have been implicated in the progression of various cancers, including prostate cancer.[1][2] Their inhibition presents a promising therapeutic strategy. This compound and LIMKi3 are two small molecule inhibitors used to probe the function of LIMKs. This guide synthesizes published data to compare their efficacy and mechanisms of action in prostate cancer models.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and LIMKi3 based on available literature. Direct head-to-head comparative studies in a broad range of prostate cancer cell lines are limited; therefore, data is compiled from different studies and should be interpreted with this in mind.

Parameter This compound LIMKi3 Prostate Cancer Cell Line(s) Reference
Target(s) LIMK1LIMK1/2Not specified for LIMKi3 in cancer context[3][4]
IC50 (LIMK1) 43 nMNot specifiedN/A[3][4]
IC50 (Cell-based p-cofilin) ~470 nM (A7r5 cells), <1 µM (PC-3 cells)Not specifiedPC-3[3][4]
Effect on Cell Viability Reduced viability in WPMY-1 cellsReduced viability in WPMY-1 cellsWPMY-1 (prostate stromal)[5][6]
Effect on Cell Invasion/Migration Highly efficient in inhibiting invasion/migrationA general LIMKi reduced motilityPC-3[3][4]
Parameter Generic LIMKi Prostate Cancer Cell Line(s) Reference
EC50 (Cell Viability) 6.67 µM (RWPE-1, normal)Androgen-dependent (LNCaP, CWR22) vs. Androgen-independent (LNCaP-AI, DU145, PC3)[7]
Effect on Apoptosis >3-fold increase in Caspase 3/7 activityLNCaP, CWR22 (androgen-dependent)[7]
Effect on AR Nuclear Translocation Blocked ligand-induced translocationLNCaP[7]
Effect on AR Transcriptional Activity ReducedLNCaP[7]

Signaling Pathways and Experimental Workflows

LIMK Signaling Pathway in Prostate Cancer

LIM kinases are key downstream effectors of Rho GTPases like RhoA/ROCK and Rac/PAK.[1][7] Upon activation, LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments, promoting cell migration and invasion.[1] In prostate cancer, LIMK1 has been shown to be upregulated and associated with poor patient outcomes.[7][8] Furthermore, LIMK activity is implicated in androgen receptor (AR) nuclear translocation, a critical step in AR-driven prostate cancer growth.[7][9]

LIMK_Signaling Rho_GTPases Rho GTPases (RhoA, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Activation Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylation AR_Translocation AR Nuclear Translocation LIMK->AR_Translocation Actin_Stabilization Actin Stabilization Cofilin_P->Actin_Stabilization Cofilin_A Cofilin (Active) Actin_Depolymerization Actin Depolymerization Cofilin_A->Actin_Depolymerization Cell_Motility Cell Motility & Invasion Actin_Stabilization->Cell_Motility Proliferation Cell Proliferation & Survival AR_Translocation->Proliferation AR Androgen Receptor (AR) AR->AR_Translocation This compound This compound This compound->LIMK LIMKi3 LIMKi3 LIMKi3->LIMK

Caption: Simplified LIMK signaling pathway in prostate cancer.

Experimental Workflow for Evaluating LIMK Inhibitors

A typical workflow to assess the efficacy of LIMK inhibitors in prostate cancer cells involves a series of in vitro assays. This multi-faceted approach provides a comprehensive understanding of the compound's biological effects.

Experimental_Workflow start Prostate Cancer Cell Lines treatment Treatment with This compound or LIMKi3 start->treatment western_blot Western Blot (p-Cofilin, total Cofilin, LIMK) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay migration_assay Migration/Invasion Assay (e.g., Transwell, Wound Healing) treatment->migration_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis_assay ar_localization AR Localization (Immunofluorescence) treatment->ar_localization target_engagement Target Engagement western_blot->target_engagement phenotypic_effects Phenotypic Effects viability_assay->phenotypic_effects migration_assay->phenotypic_effects apoptosis_assay->phenotypic_effects mechanism_of_action Mechanism of Action ar_localization->mechanism_of_action

Caption: Workflow for testing LIMK inhibitors in prostate cancer cells.

Detailed Experimental Protocols

Western Blot for Phospho-Cofilin

Objective: To determine the extent of LIMK inhibition by measuring the phosphorylation of its direct substrate, cofilin.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, PC-3) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, LIMKi3, or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize phospho-cofilin levels to total cofilin.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on prostate cancer cells.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or LIMKi3 for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the EC50 value by fitting the data to a dose-response curve.

Transwell Migration Assay

Objective: To evaluate the effect of LIMK inhibitors on the migratory capacity of prostate cancer cells.

  • Cell Preparation: Starve prostate cancer cells (e.g., PC-3, DU145) in serum-free medium for 24 hours.

  • Assay Setup: Resuspend cells in serum-free medium containing the LIMK inhibitor or vehicle control and seed them into the upper chamber of a Transwell insert (8 µm pore size). Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

Both this compound and LIMKi3 are effective inhibitors of LIM kinase activity, as evidenced by their ability to reduce cofilin phosphorylation.[5][6] this compound has a well-defined IC50 for LIMK1 and has demonstrated efficacy in reducing the migration and invasion of PC-3 prostate cancer cells.[3][4] While direct comparative data in prostate cancer cell lines is sparse, a generic LIMK inhibitor has been shown to be more effective against androgen-dependent prostate cancer cells by inhibiting proliferation, inducing apoptosis, and blocking androgen receptor nuclear translocation.[7] This suggests that LIMK inhibitors could be particularly beneficial in the context of androgen-sensitive prostate cancer.[7] Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and LIMKi3 in various prostate cancer subtypes, including castration-resistant models.

References

A Comparative Guide to the Selectivity of SR7826 and Other LIMK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor SR7826 with other prominent LIM Kinase (LIMK) inhibitors. The focus is on selectivity, a critical attribute for any therapeutic or research compound, supported by experimental data and detailed methodologies.

Introduction to LIM Kinases

LIM kinases (LIMK) are a small family of serine/threonine kinases, consisting of two highly related isoforms, LIMK1 and LIMK2.[1][2] They are key regulators of actin cytoskeleton dynamics primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3] This regulatory role places LIMKs at the center of numerous cellular processes, including cell migration, cell cycle progression, and neuronal differentiation.[1][2] Dysregulation of LIMK activity has been implicated in various pathologies, most notably in cancer metastasis and neurological disorders, making them attractive targets for therapeutic intervention.[3][4]

Selectivity Profile of this compound

This compound is a potent, selective, and orally active LIMK inhibitor.[5][6] It demonstrates a strong preference for LIMK1, with a reported half-maximal inhibitory concentration (IC50) of 43 nM.[5][7] Its selectivity is a key feature, showing over 100-fold greater potency for LIMK1 compared to Rho-associated coiled-coil containing protein kinases (ROCK) and c-Jun N-terminal kinases (JNK).[5][7]

In broader kinase profiling studies, the selectivity of this compound is further highlighted. When screened against a panel of 61 different kinases at a concentration of 1 µM, this compound demonstrated significant inhibition (≥80%) of only LIMK1 and Serine/Threonine Kinase 16 (STK16).[5][6] This focused activity profile minimizes the potential for off-target effects, making this compound a valuable tool for specifically probing LIMK1 function. In cellular assays, this compound effectively inhibits the phosphorylation of cofilin, the primary downstream target of LIMK, and has been shown to suppress the migration and invasion of cancer cells.[5][6]

Comparative Selectivity of LIMK Inhibitors

The development of specific LIMK inhibitors is an active area of research. The following table summarizes the reported potency and selectivity of this compound in comparison to other well-documented LIMK inhibitors.

InhibitorLIMK1 IC50 (nM)LIMK2 IC50 (nM)Other Notable Targets (IC50 or % Inhibition)Reference
This compound 43Not ReportedROCKI (5536 nM), ROCKII (6565 nM); STK16 (≥80% inh. at 1µM)[5]
BMS-5 (LIMKi3) 78Highly selective against a panel of 287 kinases[7][8]
TH-257 8439Exquisitely selective in KINOMEscan assay at 1µM[7][9]
CRT0105950 0.31Potent dual inhibitor[7]
LX7101 241.6ROCK2 (10 nM), PKA (<1 nM)[7][9]
Pyr1 5075Highly selective against a panel of 110 kinases[10]
T56-LIMKi Not ReportedReported as selective for LIMK2Inhibits Panc-1 cell growth (IC50 = 35.2 µM)[7]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.

LIMK Signaling Pathway

LIM kinases are central nodes in signaling pathways that control the cytoskeleton. The most well-characterized pathway involves activation by the Rho family of small GTPases, specifically through their downstream effectors, p21-activated kinase (PAK) and ROCK, which in turn phosphorylate and activate LIMK1 and LIMK2, respectively.[3] Activated LIMK then phosphorylates cofilin, inhibiting its actin-severing activity and leading to the stabilization of F-actin filaments.

LIMK_Signaling_Pathway cluster_upstream Upstream Signals cluster_rho Rho GTPases cluster_effectors Kinase Effectors cluster_limk LIM Kinases cluster_downstream Downstream Effectors cluster_cellular Cellular Response Growth Factors Growth Factors Rac Rac Growth Factors->Rac RhoA RhoA Growth Factors->RhoA GPCRs GPCRs GPCRs->Rac GPCRs->RhoA Integrins Integrins Integrins->Rac Integrins->RhoA PAK PAK Rac->PAK ROCK ROCK RhoA->ROCK LIMK1 LIMK1 PAK->LIMK1 LIMK2 LIMK2 ROCK->LIMK2 Cofilin_inactive p-Cofilin (Inactive) LIMK1->Cofilin_inactive P LIMK2->Cofilin_inactive P Cofilin_active Cofilin (Active) Actin_Dynamics Actin Filament Stabilization Cofilin_inactive->Actin_Dynamics Cell_Response Cell Migration, Invasion, Proliferation Actin_Dynamics->Cell_Response

Caption: The canonical Rho-ROCK/PAK-LIMK-Cofilin signaling pathway.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity is crucial and is typically performed using a variety of in vitro and cellular assays.

1. In Vitro Kinase Assays (Biochemical Assays): These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Methodology: The core principle involves incubating the purified kinase enzyme, a specific substrate (often a peptide), and a cofactor (typically ATP) with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

  • Detection Methods:

    • Radiometric Assays: Use radio-labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[11]

    • RapidFire Mass Spectrometry (RF-MS): A high-throughput method that directly measures the conversion of the substrate to its phosphorylated product by mass spectrometry.[9][12] This technique is highly quantitative and avoids interferences common in fluorescence-based assays.

2. Binding Assays: These assays measure the physical interaction between an inhibitor and a kinase, determining the binding affinity (Kd).

  • Methodology: A prominent example is the KINOMEscan™ platform. This method utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[8] This approach allows for broad selectivity profiling across the human kinome without requiring active enzymes.

3. Cellular Assays: These assays assess the inhibitor's effect within a biological context, confirming target engagement and downstream effects in living cells.

  • Methodology: Cells are treated with the inhibitor, and the phosphorylation status of the kinase's downstream substrate is measured.

  • Detection Methods:

    • Western Blotting: A standard technique to detect the levels of phosphorylated proteins (e.g., phospho-cofilin) using specific antibodies.[13]

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can quantify protein levels or post-translational modifications (like phosphorylation) in cell lysates with high sensitivity.[12][14]

    • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that measures target engagement. It uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. Binding of the inhibitor displaces the probe, causing a decrease in the BRET signal.[9][12]

General Experimental Workflow for Selectivity Profiling

The process of characterizing a kinase inhibitor's selectivity typically follows a tiered approach, moving from broad, high-throughput screens to more focused cellular and functional assays.

Experimental_Workflow A Primary Screen (Single Kinase, e.g., LIMK1) B Dose-Response (IC50) Biochemical Assay (e.g., RF-MS, ADP-Glo) A->B Confirm Potency C Broad Selectivity Panel (e.g., KINOMEscan™) Determine Off-Targets B->C Assess Specificity D Cellular Target Engagement (e.g., NanoBRET™) Confirm binding in cells C->D Validate in Cellular Context E Downstream Pathway Analysis (e.g., Western Blot, AlphaLISA) Measure p-Cofilin levels D->E Verify Mechanism F Functional Cellular Assays (e.g., Migration, Invasion Assays) E->F Evaluate Phenotypic Effect

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound stands out as a potent and highly selective inhibitor of LIMK1. Its minimal interaction with a broad panel of other kinases, particularly when compared to multi-targeted inhibitors like LX7101, makes it an excellent chemical probe for studying the specific roles of LIMK1 in health and disease. While dual inhibitors such as BMS-5 and CRT0105950 offer potent inhibition of both LIMK isoforms, the focused activity of this compound provides a distinct advantage for researchers aiming to dissect the isoform-specific functions of LIM kinases. The choice of inhibitor will ultimately depend on the specific research question, whether it requires broad LIMK inhibition or the targeted modulation of a single isoform.

References

SR7826 vs. BMS-5: which is a better tool for in vivo studies?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of LIM kinase (LIMK) inhibitors for in vivo studies, the choice between SR7826 and BMS-5 (also known as LIMKi3) presents a critical decision. Both are potent inhibitors of LIMK, a key regulator of actin dynamics, but they exhibit distinct profiles in terms of pharmacokinetics, target applications, and in vivo efficacy. This guide provides a comprehensive comparison to aid in the selection of the most appropriate tool for your research needs.

This document summarizes key quantitative data, details experimental methodologies from published studies, and presents signaling pathways and workflows to objectively compare the performance of this compound and BMS-5.

At a Glance: Key Differences

FeatureThis compoundBMS-5 (LIMKi3)
Primary In Vivo Application Systemic indications; Alzheimer's Disease models[1]Central Nervous System (CNS) indications; fear memory and pain models[2][3]
Oral Bioavailability 36% in ratsData not available
Brain Penetration (Brain/Plasma Ratio) Poor (B/P = 0.02)[2]Excellent (B/P = 1.85)[2]
Known In Vivo Efficacy Rescued Aβ-induced hippocampal spine loss in an Alzheimer's mouse model[1][3]Impaired memory reconsolidation in a rat fear memory model; alleviated chronic pain in a mouse model[3]
Selectivity Highly selective for LIMK1 over ROCK and JNK kinases[2][4]Potent inhibitor of both LIMK1 and LIMK2[1][3]

Mechanism of Action: Targeting the LIMK/Cofilin Pathway

Both this compound and BMS-5 exert their effects by inhibiting LIM kinase. LIMK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. It acts by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor. Inhibition of LIMK leads to an increase in active, non-phosphorylated cofilin, resulting in enhanced actin filament disassembly and altered cell motility and morphology. This pathway is implicated in a variety of physiological and pathological processes, making LIMK a compelling therapeutic target.

cluster_0 Upstream Signals cluster_1 LIMK Signaling Rho GTPases Rho GTPases ROCK/PAK ROCK/PAK Rho GTPases->ROCK/PAK activate LIMK LIMK ROCK/PAK->LIMK activate Cofilin Cofilin LIMK->Cofilin phosphorylates Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics regulates p-Cofilin p-Cofilin (inactive) p-Cofilin->Actin Dynamics no regulation This compound This compound This compound->LIMK BMS5 BMS-5 BMS5->LIMK

Figure 1: Simplified signaling pathway of LIMK and its inhibition by this compound and BMS-5.

In Vitro Potency and Selectivity

Both compounds are highly potent inhibitors of LIMK, with IC50 values in the low nanomolar range.

CompoundTargetIC50Selectivity
This compound LIMK143 nM[2][4]>100-fold more selective for LIMK1 than ROCK and JNK kinases. At 1 µM, it only inhibits LIMK1 and STK16 with ≥80% inhibition in a panel of 61 kinases.[2][4]
BMS-5 LIMK17 nM[1][3]Potent inhibitor of both LIMK1 and LIMK2.[1][3]
LIMK28 nM[1][3]

In Vivo Pharmacokinetics: A Key Differentiator

The most significant distinction between this compound and BMS-5 for in vivo studies lies in their pharmacokinetic profiles, particularly concerning their ability to cross the blood-brain barrier (BBB).

ParameterThis compoundBMS-5 (LIMKi3)
Oral Bioavailability 36% (in rats, 2 mg/kg)Not explicitly reported
Brain/Plasma Ratio (B/P) 0.02 (poor)[2]1.85 (excellent)[2]
Half-life (T1/2) 2.2 hours (in rats, 1 mg/kg IV)Not explicitly reported
Clearance (Cl) 5.2 mL/min/kg (in rats, 1 mg/kg IV)Not explicitly reported

This stark difference in brain penetration makes BMS-5 the superior choice for investigating the role of LIMK in the central nervous system , while This compound is better suited for studies targeting peripheral tissues and systemic diseases .

In Vivo Efficacy and Experimental Protocols

This compound in an Alzheimer's Disease Mouse Model

This compound has shown promise in a mouse model of Alzheimer's disease by rescuing amyloid-beta (Aβ)-induced dendritic spine loss.[1][3]

Experimental Workflow:

cluster_0 Animal Model cluster_1 Treatment cluster_2 Analysis hAPPJ20 mice hAPPJ20 mice (Alzheimer's model) SR7826_oral This compound (10 mg/kg) Oral Gavage Daily for 11 days hAPPJ20 mice->SR7826_oral Vehicle Vehicle Control hAPPJ20 mice->Vehicle Spine_Density Dendritic Spine Density and Morphology Analysis SR7826_oral->Spine_Density pCofilin Cofilin Phosphorylation (Western Blot) SR7826_oral->pCofilin Vehicle->Spine_Density Vehicle->pCofilin

Figure 2: Experimental workflow for in vivo testing of this compound in an Alzheimer's disease mouse model.

Detailed Methodology:

  • Animal Model: hAPPJ20 transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop amyloid plaques.

  • Formulation and Administration: this compound was dissolved in water for oral gavage administration.[3] A daily dose of 10 mg/kg was administered for 11 consecutive days.[1][3]

  • Endpoint Analysis: Following the treatment period, brain tissue was collected for analysis. Dendritic spine density and morphology in the hippocampus were assessed using microscopy. The levels of phosphorylated cofilin were measured by Western blot to confirm target engagement.

  • Results: Treatment with this compound significantly increased dendritic spine density and length compared to vehicle-treated mice, suggesting a rescue of the Aβ-induced pathology. No negative side effects were reported in this study.[1]

BMS-5 in a Rat Fear Memory Model

BMS-5 has been utilized to investigate the role of LIMK in memory consolidation, taking advantage of its ability to penetrate the brain.

Experimental Workflow:

cluster_0 Animal Model cluster_1 Procedure Rats Rats Fear_Conditioning Contextual Fear Conditioning Rats->Fear_Conditioning BMS5_infusion Bilateral Hippocampal Infusion of BMS-5 (20 or 200 µM) Fear_Conditioning->BMS5_infusion immediately after Memory_Test Memory Consolidation Test (48h post-conditioning) BMS5_infusion->Memory_Test

Figure 3: Experimental workflow for in vivo testing of BMS-5 in a rat fear memory model.

Detailed Methodology:

  • Animal Model: Male Wistar rats.

  • Surgical Procedure: Rats were surgically implanted with bilateral guide cannulas targeting the dorsal hippocampus.

  • Formulation and Administration: BMS-5 was dissolved in a vehicle solution of 1% DMSO in sterile isotonic saline.[5] Immediately following contextual fear conditioning training, a volume of 1 µL of BMS-5 (at concentrations of 20 µM or 200 µM) or vehicle was infused bilaterally into the hippocampus over 90 seconds.[5]

  • Behavioral Analysis: Memory consolidation was assessed 48 hours after conditioning by measuring the duration of freezing behavior, a common indicator of fear in rodents.

  • Results: Rats that received the 200 µM dose of BMS-5 exhibited significantly less freezing compared to the vehicle group, indicating that LIMK inhibition in the hippocampus impairs the consolidation of fear memory.[5]

In Vivo Toxicity

Detailed, quantitative in vivo toxicity data for both this compound and BMS-5 are not extensively reported in the publicly available literature.

  • This compound: In the 11-day study in hAPPJ20 mice at a dose of 10 mg/kg/day, no toxicity, loss of weight, or liver impact was observed.[3] However, this was not a formal toxicology study.

  • BMS-5: A study comparing several LIMK inhibitors noted that BMS-5 (LIMKi3) was non-toxic against A549 human lung cancer cell lines in vitro.[3] Specific in vivo toxicity studies are not detailed in the provided search results.

Researchers should conduct their own dose-ranging and toxicity studies to determine the maximum tolerated dose and potential side effects in their specific animal models and experimental conditions.

Conclusion: Which Tool for Which Task?

The choice between this compound and BMS-5 for in vivo studies should be guided primarily by the biological question and the target tissue.

  • Choose this compound for:

    • Investigating the role of LIMK in peripheral tissues and systemic diseases .

    • Studies where oral administration is preferred and a moderate level of bioavailability is acceptable.

    • Applications where high selectivity for LIMK1 over LIMK2 is desired.

  • Choose BMS-5 (LIMKi3) for:

    • Probing the function of LIMK in the central nervous system .

    • Studies requiring high brain penetration .

    • Investigating processes where inhibition of both LIMK1 and LIMK2 is acceptable or desired.

Both this compound and BMS-5 are valuable chemical probes for dissecting the complex roles of LIM kinase in health and disease. A thorough understanding of their distinct in vivo properties is paramount for designing robust and interpretable experiments.

References

Unveiling the Kinase Selectivity Profile of SR7826: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to its successful development and application. This guide provides a detailed comparison of SR7826, a potent LIM kinase (LIMK) inhibitor, against a broader panel of kinases, supported by available experimental data and standardized protocols.

This compound has emerged as a valuable tool for investigating cellular processes regulated by LIMK, such as cytoskeletal dynamics. Its utility, however, is intrinsically linked to its selectivity. Off-target kinase interactions can lead to ambiguous experimental results and potential toxicity. This guide aims to provide a clear and objective overview of the cross-reactivity profile of this compound, enabling informed decisions in research and development.

Quantitative Analysis of this compound Kinase Inhibition

This compound demonstrates high potency for its primary target, LIMK1, with an IC50 value of 43 nM.[1][2] Its selectivity has been evaluated against a panel of 61 kinases. At a concentration of 1 µM, this compound was found to inhibit only LIMK1 and Serine/Threonine Kinase 16 (STK16) by 80% or more, indicating a high degree of selectivity.[1][2] Further studies have quantified its inhibitory activity against other related kinases, highlighting its selectivity over ROCK1 and ROCK2.

Target KinaseIC50 (nM)% Inhibition @ 1µM this compoundReference
LIMK1 43≥80%[1][2]
STK16 Not Reported≥80%[1][2]
ROCK1 5536Not Reported
ROCK2 6565Not Reported

Note: The complete dataset for the 61-kinase panel is not publicly available. The table highlights the most significantly inhibited kinases based on accessible data.

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate kinase inhibition data, providing a framework for understanding and replicating such studies.

In Vitro Kinase Inhibition Assay (Radiometric Format)

A standard method for determining the potency and selectivity of kinase inhibitors is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Objective: To quantify the inhibitory effect of this compound on a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)

  • [γ-³³P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Protocol:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and the kinase reaction buffer are combined.

  • Inhibitor Addition: A small volume of the diluted this compound or DMSO (as a vehicle control) is added to the appropriate wells. The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically close to the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter mats. The peptide/protein substrates bind to the filter, while the unincorporated [γ-³³P]ATP does not.

  • Washing: The filter mats are washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter mats, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each this compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the signaling pathway, experimental workflow, and the comparative logic of this compound's selectivity.

G cluster_0 Kinase Profiling Workflow A Prepare this compound Serial Dilution C Add this compound or DMSO (Control) A->C B Dispense Kinase Panel into Assay Plates B->C D Initiate Reaction with Radiolabeled ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Transfer to Filter Mat E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate % Inhibition & IC50 H->I G cluster_1 LIMK1 Signaling Pathway Rac_Rho Rac/Rho GTPases (Upstream Signals) PAK_ROCK PAK / ROCK Rac_Rho->PAK_ROCK activate LIMK1 LIMK1 PAK_ROCK->LIMK1 activate Cofilin_P p-Cofilin (Inactive) Cofilin Cofilin (Active) LIMK1->Cofilin phosphorylates Actin_Poly Actin Filament Stabilization & Polymerization Cofilin_P->Actin_Poly leads to Cofilin->Cofilin_P dephosphorylation Actin_Depoly Actin Filament Severing & Depolymerization Cofilin->Actin_Depoly promotes This compound This compound This compound->LIMK1 inhibits G cluster_2 This compound Selectivity Profile This compound This compound High_Potency High Potency Inhibition (IC50 = 43 nM) This compound->High_Potency on Significant_Off_Target Significant Off-Target Inhibition (≥80% @ 1µM) This compound->Significant_Off_Target on Low_Potency Low Potency / No Significant Inhibition This compound->Low_Potency on LIMK1 LIMK1 High_Potency->LIMK1 STK16 STK16 Significant_Off_Target->STK16 Other_Kinases Other Kinases in Panel (e.g., ROCK1, ROCK2) Low_Potency->Other_Kinases

References

A Comparative Analysis of SR7826 and TH-257 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience research, the modulation of actin dynamics is a critical area of investigation, with LIM kinases (LIMK) emerging as key therapeutic targets. Two small molecule inhibitors, SR7826 and TH-257, have garnered attention for their potential to dissect the roles of LIMK in neuronal processes. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundTH-257
Primary Target(s) Potent and selective inhibitor of LIMK1.[1][2][3]Potent inhibitor of both LIMK1 and LIMK2.[4][5]
Binding Mode ATP-competitiveAllosteric inhibitor.[4][5]
In Vivo Applicability Orally bioavailable with demonstrated in vivo efficacy in a mouse model of Alzheimer's disease.[1]Unsuitable for in vivo studies due to extremely rapid in vitro clearance.[4]
Selectivity Highly selective for LIMK1 over ROCK and JNK kinases.[1][2] At 1 µM, it significantly inhibits only LIMK1 and STK16 out of a panel of 61 kinases.[1][2][6]Exquisitely selective with no significant activity against a wide kinome panel at 1 µM.[4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and TH-257, compiled from various studies.

Table 1: In Vitro Potency (IC50)
CompoundTargetIC50 (nM)AssayReference
This compound LIMK143Biochemical Assay[1][2][3]
ROCKI5536Biochemical Assay[1]
ROCKII6565Biochemical Assay[1]
Cofilin Phosphorylation (A7r5 cells)470Western Blot[1][2]
Cofilin Phosphorylation (PC-3 cells)< 1000Western Blot[1][2]
TH-257 LIMK184RapidFire MS Assay[4][5]
LIMK239RapidFire MS Assay[4][5]
LIMK1 (in-cell)250NanoBRET Assay[5]
LIMK2 (in-cell)150NanoBRET Assay[5]
Table 2: Pharmacokinetic Properties of this compound (Rat)
ParameterValueRoute of AdministrationReference
Clearance (Cl) 5.2 mL/min/kgIntravenous (1 mg/kg)[1]
Half-life (T1/2) 2.2 hIntravenous (1 mg/kg)[1]
AUC 8.4 µM*hIntravenous (1 mg/kg)[1]
Cmax 7.7 µMIntravenous (1 mg/kg)[1]
Oral Bioavailability (%F) 36%Oral (2 mg/kg)[1]

Mechanism of Action and Signaling Pathway

Both this compound and TH-257 target the LIMK signaling pathway, which plays a crucial role in regulating actin cytoskeletal dynamics. This pathway is implicated in various neuronal processes, including synaptic plasticity, dendritic spine morphology, and axon guidance. The canonical signaling cascade involves Rho family GTPases (such as RhoA, Rac1, and Cdc42) activating upstream kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK). These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization and polymerization of actin filaments.

LIMK_Signaling_Pathway Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) ROCK ROCK Rho_GTPases->ROCK PAK PAK Rho_GTPases->PAK LIMK1 LIMK1 ROCK->LIMK1 LIMK2 LIMK2 ROCK->LIMK2 PAK->LIMK1 PAK->LIMK2 Cofilin Cofilin LIMK1->Cofilin P LIMK2->Cofilin P p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization p_Cofilin->Actin_Polymerization Inhibits Depolymerization This compound This compound This compound->LIMK1 TH257 TH-257 TH257->LIMK1 TH257->LIMK2

Caption: The LIMK signaling pathway and points of inhibition by this compound and TH-257.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the literature.

Western Blot for Cofilin Phosphorylation

This protocol is adapted from studies investigating the effect of LIMK inhibitors on cofilin phosphorylation.[7]

1. Cell Culture and Treatment:

  • Culture neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y) or other relevant cell lines (e.g., A7r5) to the desired confluency.

  • For inhibitor studies, pre-incubate cells with this compound, TH-257, or vehicle control at the desired concentrations for a specified time (e.g., 1-3 hours).

  • Stimulate the cells with an appropriate agonist if investigating a specific signaling pathway.

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total cofilin or a housekeeping protein like β-actin or GAPDH.

5. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Express the level of phospho-cofilin as a ratio to total cofilin or the housekeeping protein.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Cofilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified p-Cofilin Levels analysis->end

Caption: A generalized workflow for Western blot analysis of cofilin phosphorylation.

In Vivo Study with this compound in an Alzheimer's Disease Mouse Model

The following is a representative protocol based on the study by Henderson et al. (2019), which investigated the effect of this compound in hAPPJ20 mice.

1. Animals:

  • Use a transgenic mouse model of Alzheimer's disease, such as hAPPJ20 mice, which overexpress a mutant form of human amyloid precursor protein.

  • House the animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Prepare this compound for oral administration. A formulation of 10 mg/kg in a vehicle of 10% DMSO and 90% sterile water has been reported.

  • Administer this compound or vehicle control to the mice once daily via oral gavage for the duration of the study (e.g., 11 days).

3. Behavioral Testing (Optional):

  • Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, before and after the treatment period.

4. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in 4% paraformaldehyde.

  • Cryoprotect the brains in a sucrose solution.

  • Section the brains using a cryostat or vibratome.

5. Immunohistochemistry and Dendritic Spine Analysis:

  • Perform immunohistochemistry on the brain sections using antibodies against relevant markers (e.g., phospho-cofilin, dendritic markers like MAP2).

  • For dendritic spine analysis, use a staining method such as Golgi-Cox staining or express a fluorescent protein (e.g., GFP) in a subset of neurons.

  • Acquire high-resolution images of dendrites in specific brain regions (e.g., hippocampus, cortex) using a confocal microscope.

  • Quantify dendritic spine density and morphology using specialized software (e.g., ImageJ with NeuronJ plugin, Imaris).

6. Biochemical Analysis:

  • For biochemical analysis, collect fresh brain tissue and homogenize it to prepare lysates.

  • Perform Western blotting as described above to measure the levels of phospho-cofilin and other proteins of interest.

Summary and Recommendations

This compound and TH-257 are both valuable tools for studying LIMK-mediated processes in neuroscience. The choice between them will largely depend on the specific experimental needs.

This compound is the compound of choice for in vivo studies due to its oral bioavailability and demonstrated efficacy in a preclinical model of Alzheimer's disease.[1] Its selectivity for LIMK1 over LIMK2, ROCK, and JNK makes it a useful tool for dissecting the specific roles of LIMK1.

TH-257 is an ideal probe for in vitro and cell-based assays where high selectivity is paramount. Its allosteric binding mechanism and clean kinome profile ensure that observed effects can be confidently attributed to LIMK1 and LIMK2 inhibition.[4][5] However, its poor pharmacokinetic properties preclude its use in animal studies.

For researchers aiming to translate their in vitro findings to in vivo models, a potential strategy would be to use TH-257 for initial target validation and mechanistic studies in cells, followed by in vivo experiments with this compound to investigate the physiological and pathological roles of LIMK1. This dual-compound approach would leverage the strengths of both inhibitors to provide a more complete understanding of LIMK function in the nervous system.

References

Evaluating the Efficacy of SR7826 Against Next-Generation LIMK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LIM kinase (LIMK) inhibitor SR7826 with emerging next-generation LIMK inhibitors. The objective is to evaluate their relative efficacy, selectivity, and potential as therapeutic agents. This analysis is supported by a compilation of experimental data from various studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to LIM Kinase Inhibition

LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] Dysregulation of the LIMK signaling pathway is implicated in various pathologies, including cancer metastasis, neurodegenerative disorders, and viral infections, making LIMK an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of LIMK1.[3] The development of "next-generation" LIMK inhibitors aims to improve upon earlier compounds by offering enhanced selectivity, novel mechanisms of action (such as allosteric inhibition), and improved pharmacokinetic profiles. This guide will focus on comparing this compound with notable next-generation inhibitors like TH-257 and LIJTF500025, as well as the widely used inhibitor LIMKi3.

Comparative Analysis of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and selected next-generation LIMK inhibitors. This data is compiled from multiple independent studies, and direct head-to-head comparisons under identical experimental conditions are noted where available.

Table 1: In Vitro Potency Against LIMK1 and LIMK2
InhibitorTarget(s)IC50 (nM) - LIMK1IC50 (nM) - LIMK2Assay Method
This compound LIMK143[3]-Biochemical Assay
TH-257 LIMK1/284[4][5]39[4][5]RapidFire MS
LIJTF500025 LIMK1/2pIC50: 6.77[6][7]pIC50: 7.03[6][7]NanoBRET
LIMKi3 LIMK1/27[2]8[2]Biochemical Assay

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Cellular Potency and Selectivity
InhibitorCell LineCellular IC50 (Cofilin Phosphorylation)Kinase Selectivity Profile
This compound A7r5470 nM[3]>100-fold selective for LIMK1 over ROCK and JNK. At 1 µM, inhibits only LIMK1 and STK16 with ≥80% inhibition in a panel of 61 kinases.[8][9]
PC-3< 1 µM[3]
TH-257 --Exquisitely selective; no significant activity against a wide kinome panel at 1 µM.[4][5]
LIJTF500025 --Highly selective allosteric inhibitor.[10]
LIMKi3 MDA-MB-231Effective at 3-10 µM for F-actin destabilization.[11]-
Table 3: In Vivo Pharmacokinetics
InhibitorAnimal ModelAdministration RouteOral Bioavailability (%)Key Findings
This compound RatOral (2mg/kg)36[3]Cl: 5.2 mL/min/kg, T1/2: 2.2h, AUC: 8.4 µM*h, Cmax: 7.7 µM after IV injection.[3]
TH-257 ---Extremely rapid in vitro clearance suggests unsuitability for in vivo use.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cofilin Phosphorylation Assay (Western Blot)
  • Cell Lysis: Treat cells with the LIMK inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Cell Migration and Invasion Assay (Transwell Assay)
  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is necessary.

  • Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Inhibitor Treatment: Add the LIMK inhibitor or vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration/invasion (typically 12-48 hours).

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in multiple random fields under a microscope.

In Vivo Pharmacokinetic Studies
  • Animal Model: Utilize appropriate animal models (e.g., rats, mice).

  • Drug Administration: Administer the LIMK inhibitor via the desired route (e.g., oral gavage, intravenous injection) at a specified dose.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Concentration Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance (Cl), half-life (T1/2), area under the curve (AUC), maximum concentration (Cmax), and oral bioavailability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the LIMK signaling pathway, a typical experimental workflow for evaluating LIMK inhibitors, and the logical structure of this comparative guide.

LIMK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Receptor->Rho_GTPases PAK_ROCK PAK / ROCK Rho_GTPases->PAK_ROCK LIMK LIMK1 / LIMK2 PAK_ROCK->LIMK Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation (Slingshot) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin_P->Actin_Polymerization Promotes Cofilin->Actin_Polymerization Inhibits Cell_Motility Increased Cell Motility & Invasion Actin_Polymerization->Cell_Motility This compound This compound & Next-Gen Inhibitors This compound->LIMK Inhibition

Caption: The LIMK signaling pathway, a key regulator of actin dynamics.

Experimental_Workflow Inhibitor_Selection Inhibitor Selection (this compound, Next-Gen LIMKi) In_Vitro_Assays In Vitro Assays Inhibitor_Selection->In_Vitro_Assays Cellular_Assays Cellular Assays Inhibitor_Selection->Cellular_Assays Biochemical_Assay Biochemical Potency (IC50 vs LIMK1/2) In_Vitro_Assays->Biochemical_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cofilin_Phosphorylation Cofilin Phosphorylation (Western Blot) Cellular_Assays->Cofilin_Phosphorylation Migration_Invasion Migration & Invasion (Transwell Assay) Cellular_Assays->Migration_Invasion Cellular_Assays->In_Vivo_Studies Cofilin_Phosphorylation->Data_Analysis Migration_Invasion->Data_Analysis Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy in Disease Models (e.g., Cancer) In_Vivo_Studies->Efficacy_Models Pharmacokinetics->Data_Analysis Efficacy_Models->Data_Analysis

Caption: Experimental workflow for evaluating LIMK inhibitors.

Comparison_Logic This compound This compound Evaluation_Criteria Evaluation Criteria This compound->Evaluation_Criteria Next_Gen_LIMKi Next-Generation LIMK Inhibitors Next_Gen_LIMKi->Evaluation_Criteria Potency Potency (In Vitro & Cellular) Evaluation_Criteria->Potency Selectivity Selectivity Evaluation_Criteria->Selectivity Mechanism Mechanism of Action Evaluation_Criteria->Mechanism Pharmacokinetics Pharmacokinetics Evaluation_Criteria->Pharmacokinetics Efficacy In Vivo Efficacy Evaluation_Criteria->Efficacy Conclusion Comparative Efficacy Assessment Potency->Conclusion Selectivity->Conclusion Mechanism->Conclusion Pharmacokinetics->Conclusion Efficacy->Conclusion

Caption: Logical framework for the comparison of LIMK inhibitors.

Discussion and Conclusion

This compound demonstrates high potency against LIMK1 and favorable oral bioavailability, positioning it as a valuable tool for in vitro and in vivo research.[3] Its selectivity profile, while good, shows some off-target activity at higher concentrations.[8][9]

Next-generation inhibitors like TH-257 and LIJTF500025 represent a significant advancement due to their allosteric mechanism of action, which confers exceptional selectivity.[4][5][10] Allosteric inhibitors bind to a site distinct from the highly conserved ATP-binding pocket, reducing the likelihood of off-target kinase inhibition. While TH-257's pharmacokinetic properties may limit its in vivo applications, LIJTF500025 shows promise as a highly selective in vivo tool.[4] LIMKi3 remains a potent dual inhibitor of LIMK1 and LIMK2 and serves as a benchmark for ATP-competitive inhibitors.[2]

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring high LIMK1 selectivity with good oral bioavailability, this compound is a strong candidate. For investigations demanding the utmost selectivity to dissect the specific roles of LIMK, the allosteric inhibitors TH-257 (for in vitro work) and LIJTF500025 are superior choices.

Further head-to-head studies are warranted to directly compare the efficacy of this compound with these next-generation inhibitors in various disease models, particularly in oncology. Such studies will be crucial in determining the most promising candidates for clinical development.

References

A critical review of the specificity and potency of commercially available LIMK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LIM kinases (LIMK1 and LIMK2) have emerged as critical regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor. This central role in controlling actin polymerization and stability has implicated LIM kinases in a multitude of cellular processes, including cell migration, invasion, and proliferation. Consequently, LIMKs are attractive therapeutic targets for various diseases, including cancer and neurological disorders. The growing interest in this kinase family has led to the development of a number of small molecule inhibitors. This guide provides a critical comparison of the specificity and potency of several commercially available LIMK inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

The LIM Kinase Signaling Pathway

LIM kinases are serine/threonine kinases that are activated by upstream signals, including the Rho family of small GTPases.[1] The signaling cascade often involves Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which directly phosphorylate and activate LIMK1 and LIMK2.[1] Once activated, LIMKs phosphorylate cofilin at the Serine-3 residue, inhibiting its actin-severing activity.[1] This leads to an accumulation of filamentous actin (F-actin), promoting cytoskeletal stability.[1]

LIMK_Signaling_Pathway cluster_upstream Upstream Signals cluster_intermediate Intermediate Kinases cluster_limk LIM Kinases cluster_downstream Downstream Effector cluster_outcome Cellular Outcome Rho GTPases Rho GTPases Rac Rac PAK PAK Rac->PAK CDC42 CDC42 CDC42->PAK ROCK ROCK LIMK2 LIMK2 ROCK->LIMK2 Activates LIMK1 LIMK1 PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates LIMK2->Cofilin Phosphorylates p-Cofilin (Inactive) p-Cofilin (Inactive) Cofilin->p-Cofilin (Inactive) Actin Filament Severing Actin Filament Severing Cofilin->Actin Filament Severing Actin Filament Stabilization Actin Filament Stabilization p-Cofilin (Inactive)->Actin Filament Stabilization Actin Dynamics Actin Dynamics Actin Filament Stabilization->Actin Dynamics Actin Filament Severing->Actin Dynamics LIMK Inhibitors LIMK Inhibitors LIMK Inhibitors->LIMK1 LIMK Inhibitors->LIMK2

Caption: The LIM Kinase signaling pathway.

Comparative Analysis of LIMK Inhibitor Potency

The potency of LIMK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the IC50 values for several commercially available LIMK inhibitors against LIMK1 and LIMK2, as determined by various in vitro and cellular assays. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration and the specific protein construct used.[2]

InhibitorTarget(s)LIMK1 IC50 (nM)LIMK2 IC50 (nM)Assay TypeReference
LIMKi3 (BMS-5) LIMK1/278Radioactive Phosphate Incorporation[3]
8.13 (pIC50)7.87 (pIC50)RapidFire MS[4]
SR7826 LIMK1/2---[5]
T56-LIMKi LIMK2 (reported)InactiveInactiveRapidFire MS[4]
Pyr1 LIMK1/25075In vitro kinase assay[6]
Damnacanthal LIMK1/2, Lck8001530In vitro kinase assay[3]
TH257 LIMK1/21.83.2RapidFire MS[4]
LX7101 LIMK1/2, ROCK32 (LIMK1)--[3]
CRT0105446 LIMK1/2Potent (nM range)Potent (nM range)In vitro kinase assay
CRT0105950 LIMK1/2Potent (nM range)Potent (nM range)In vitro kinase assay

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor.

Specificity and Off-Target Effects

The specificity of a kinase inhibitor is crucial for attributing its biological effects to the intended target. Many kinase inhibitors exhibit off-target activity, which can lead to confounding results and potential toxicity. Kinome-wide screening is the gold standard for assessing inhibitor selectivity.

LIMKi3 , while potent against LIMK1 and LIMK2, has been reported to interact with tubulin, which could contribute to its cellular effects independently of LIMK inhibition.[3] Damnacanthal also inhibits Lck with similar potency to LIMK1/2.[3] LX7101 is a dual inhibitor of LIMK and ROCK.[3] In contrast, TH257 has been shown to be a highly selective allosteric inhibitor of LIMK1 and LIMK2.[5] The reported LIMK2-selective inhibitor T56-LIMKi was found to be inactive against both LIMK1 and LIMK2 in a direct enzymatic assay, highlighting the importance of validating tool compounds.[4]

Experimental Methodologies

A variety of experimental approaches are employed to characterize the potency and specificity of LIMK inhibitors.

In Vitro Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified LIMK protein.

  • Radioactive Phosphate Incorporation Assay: This classic method measures the transfer of radiolabeled phosphate from ATP to a substrate, such as cofilin or a peptide mimic.[3]

  • Mass Spectrometry (MS)-Based Assays (e.g., RapidFire): These high-throughput assays directly measure the phosphorylation of the substrate by detecting the mass shift upon phosphate addition.[4]

  • Luminescence-Based Assays (e.g., Kinase-Glo): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase.[7]

Cellular Assays

Cellular assays are essential for confirming that an inhibitor can engage its target within a biological context and elicit a downstream effect.

  • Phospho-Cofilin Western Blot: This is a common method to assess the cellular activity of LIMK inhibitors. A decrease in the level of phosphorylated cofilin (p-cofilin) indicates LIMK inhibition.

  • Cell-Based ELISA/HTRF: These are high-throughput, plate-based immunoassays that quantify the levels of p-cofilin in cell lysates, providing a more quantitative measure of LIMK inhibition in a cellular setting.[8]

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to its target kinase in live cells, providing direct evidence of target engagement.[4]

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation start Inhibitor Discovery & Synthesis Kinase Assay Biochemical Kinase Assay (e.g., RapidFire, Kinase-Glo) start->Kinase Assay Potency (IC50) Selectivity Kinome-wide Selectivity Profiling Kinase Assay->Selectivity Specificity Target Engagement Target Engagement Assay (e.g., NanoBRET) Selectivity->Target Engagement Downstream Effect Phospho-Cofilin Assay (Western Blot, ELISA, HTRF) Target Engagement->Downstream Effect Phenotypic Assay Phenotypic Assays (Migration, Invasion, Proliferation) Downstream Effect->Phenotypic Assay end Validated Tool Compound Phenotypic Assay->end

Caption: A typical workflow for LIMK inhibitor characterization.

Conclusion and Recommendations

The selection of a suitable LIMK inhibitor is critical for obtaining reliable and interpretable research data. Based on the currently available data:

  • For researchers seeking a potent and highly selective tool compound for both in vitro and cellular studies, TH257 appears to be an excellent choice due to its high potency and clean kinome profile.[5]

  • LIMKi3 is a potent dual LIMK1/2 inhibitor, but its potential off-target effects on tubulin should be considered when interpreting cellular data.[3]

  • For studies requiring a dual LIMK/ROCK inhibitor, LX7101 could be a relevant tool, though its broader kinase activity should be acknowledged.[3]

  • It is imperative to verify the activity and specificity of any chosen inhibitor in the experimental system being used. The reported inactivity of T56-LIMKi in enzymatic assays serves as a cautionary tale.[4]

As the field of LIMK-targeted drug discovery continues to evolve, the development of more potent and selective inhibitors is anticipated. Researchers are encouraged to consult the latest literature and perform rigorous validation of their chosen tool compounds to ensure the robustness of their scientific findings.

References

Safety Operating Guide

Safe Disposal of SR7826: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential guidance on the proper disposal procedures for SR7826, a potent and selective LIMK1 inhibitor.

This compound is a bis-aryl urea derivative used in cancer and neurological disease research.[1] Due to its chemical nature and potential biological activity, it is imperative to follow specific disposal protocols to mitigate risks to personnel and the environment.

Hazard Identification and Safety Precautions

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Quantitative Data for Safe Handling

For ease of reference, the following table summarizes key quantitative data related to the handling and preparation of this compound solutions.

PropertyValueSource
Molecular Weight387.43 g/mol [2]
Solubility in DMSO100 mg/mL[2]
Storage Temperature (Solid)2-8°C[2]
Storage Temperature (in solvent)-80°C (up to 6 months) or -20°C (up to 1 month)[1]
Water Hazard Class (WGK)3 (Highly hazardous to water)[2]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and its associated waste.

Disposal of Solid this compound Waste:

  • Collection: Collect unadulterated solid this compound waste, including expired or unwanted product and contaminated items (e.g., weighing paper, spatulas), in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the CAS number (1219728-20-7), and the appropriate hazard symbols (e.g., "Hazardous to the Aquatic Environment").

  • Waste Classification: This waste should be classified as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific local and national regulations regarding the disposal of toxic organic compounds.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Incineration at a licensed facility is the preferred method for the destruction of organic chemical waste.

Disposal of this compound Solutions:

The disposal method for solutions containing this compound depends on the solvent and concentration.

  • Organic Solvent Solutions (e.g., DMSO):

    • Collection: Collect all solutions of this compound in organic solvents in a dedicated, sealed, and properly labeled hazardous waste container. The label must clearly indicate the contents, including the full chemical names of the solvent(s) and this compound, their approximate concentrations, and relevant hazard warnings.

    • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Disposal: Dispose of the container as hazardous chemical waste through your institution's approved waste management service.

  • Aqueous Solutions: Due to its high water hazard classification (WGK 3), aqueous solutions of this compound should not be disposed of down the drain.[2]

    • Collection: Collect all aqueous solutions containing this compound in a labeled, sealed container designated for aqueous hazardous waste.

    • Treatment (if applicable): Depending on institutional procedures, chemical treatment to degrade the active compound may be an option. However, without specific degradation protocols for this compound, this is not recommended.

    • Disposal: The collected aqueous waste must be disposed of as hazardous waste through your institution's EHS-approved channels.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SR7826_Disposal_Workflow This compound Disposal Decision Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type organic_solvent Organic Solvent (e.g., DMSO) solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_organic Collect in Labeled Organic Hazardous Waste Container organic_solvent->collect_organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous store Store in Designated Waste Accumulation Area collect_solid->store collect_organic->store collect_aqueous->store dispose Dispose via Institutional EHS (Licensed Waste Contractor) store->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research. Always consult your institution's specific EHS guidelines for compliance with local and national regulations.

References

Essential Safety and Handling Precautions for SR7826

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling SR7826, a potent and selective LIM kinase (LIMK) inhibitor, adherence to stringent safety protocols is paramount to ensure a safe laboratory environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to adopt a cautious approach due to the compound's biological activity and the presence of some conflicting safety recommendations.[1] Standard laboratory best practices for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets and general laboratory safety principles.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesWear tightly fitting safety goggles to protect against splashes.[2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Prudent handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Handling: Avoid inhalation of dust or aerosols and prevent contact with eyes and skin.[1] Use in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station should be available.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not allow the substance to enter drains or watercourses.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Prepare this compound Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.